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2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine Documentation Hub

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  • Product: 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine
  • CAS: 64289-51-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Executive Summary & Structural Dynamics 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (CAS: 64289-51-6) is a highly functionalized bicyclic heterocyclic compound[1][2]. The molecule consists of an electron-deficient ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (CAS: 64289-51-6) is a highly functionalized bicyclic heterocyclic compound[1][2]. The molecule consists of an electron-deficient oxazolo[4,5-b]pyridine core conjugated to a 2-bromo-5-nitrophenyl moiety. In drug discovery and materials science, the oxazolopyridine scaffold is prized for its structural rigidity and its ability to act as a hydrogen-bond acceptor, making it a frequent motif in kinase inhibitors (e.g., GSK-3β inhibitors) and advanced optoelectronic materials[3][4].

However, the specific substitution pattern of this molecule—an ortho-bromo and meta-nitro group on the phenyl ring—creates a unique interplay of steric hindrance and electronic withdrawal. The bulky bromine atom forces the phenyl ring out of coplanarity with the oxazolopyridine core, interrupting extended π -conjugation. Simultaneously, the strongly electron-withdrawing nitro group acts as an intramolecular electron sink, profoundly altering the compound's photophysical and solubility profiles.

Physicochemical Parameters

The physicochemical properties of this compound are dictated by its high lipophilicity and lack of hydrogen bond donors, making it highly hydrophobic[5].

PropertyValue / Description
Chemical Name 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine
CAS Registry Number 64289-51-6
Molecular Formula C12H6BrN3O3
Molecular Weight 320.10 g/mol
Structural Core Oxazolo[4,5-b]pyridine
Substituents Ortho-bromo, Meta-nitro (relative to oxazole attachment)
Predicted LogP ~3.5 - 4.5 (Highly lipophilic)
Solubility Profile Soluble in DMSO, DMF, DCM; Insoluble in aqueous media
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (N, O atoms)

Photophysical Behavior: Quenching & Intersystem Crossing

Unsubstituted or alkyl/aryl-substituted oxazolo[4,5-b]pyridines are well-documented fluorophores, typically exhibiting intense blue to deep-blue fluorescence ( λem​ ≈ 357–474 nm) due to π→π∗ transitions within the conjugated ring system[4][6].

However, the presence of the 2-bromo-5-nitrophenyl group fundamentally rewrites this photophysical narrative through two distinct mechanisms:

  • The Heavy Atom Effect: The bromine atom facilitates strong spin-orbit coupling, which promotes rapid Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ).

  • Nitro Group Quenching: The nitro group is a notorious fluorescence quencher. It introduces low-lying n→π∗ states that facilitate rapid non-radiative decay via Internal Conversion (IC) or intramolecular electron transfer.

Consequently, unlike its highly fluorescent analogs, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine exhibits heavily quenched fluorescence, dissipating absorbed UV energy primarily as heat.

Photophysics S0 Ground State (S0) Oxazolo[4,5-b]pyridine Core S1 Excited Singlet State (S1) π→π* Transition S0->S1 UV Absorption T1 Triplet State (T1) Enhanced by Br (Heavy Atom) S1->T1 Intersystem Crossing Quench Non-Radiative Decay Nitro Group Quenching S1->Quench Internal Conversion Fluor Fluorescence (Quenched) S1->Fluor Radiative Decay T1->S0 Phosphorescence / Heat Quench->S0 Heat Dissipation

Caption: Photophysical relaxation pathways demonstrating fluorescence quenching by nitro and bromo groups.

Standardized Experimental Methodologies

Protocol A: Lipophilicity (LogP) Determination via Shake-Flask Method

To accurately determine the partition coefficient (LogP), the classical shake-flask method remains the gold standard, provided strict thermodynamic equilibrium is maintained[5][7].

  • Causality Check: Why mutually saturate the solvents? If dry 1-octanol and water are mixed, they will partially dissolve into each other during shaking, changing the phase volumes and artificially skewing the final concentration calculations.

  • Step 1: Solvent Preparation. Stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases carefully.

  • Step 2: Sample Dissolution. Dissolve 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in the pre-saturated 1-octanol to a concentration of 100 μ M.

  • Step 3: Equilibration. Combine equal volumes (e.g., 5 mL) of the spiked 1-octanol and pre-saturated PBS in a glass vial. Shake mechanically at 100 RPM for 2 hours at a constant 25.0 ± 0.1 °C, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions[7][8].

  • Step 4: Mass Balance Validation (Self-Validating Step). Quantify the concentration in both phases using RP-HPLC. Calculate the total recovered mass ( Moctanol​+Maqueous​ ). If the recovered mass deviates by >5% from the initial input, discard the result. This ensures no compound was lost to precipitation at the interface or adsorption to the glassware.

  • Step 5: Calculation. logP=log10​([Coctanol​]/[Caqueous​]) .

Protocol B: Spectroscopic Characterization
  • Step 1: Solution Preparation. Prepare a 10 μ M solution in spectroscopic-grade dichloromethane (DCM) to ensure complete dissolution.

  • Step 2: UV-Vis Absorption. Scan from 250 nm to 500 nm. Expect a λmax​ around 320–350 nm corresponding to the π→π∗ transition[4].

  • Step 3: Inner-Filter Effect Correction (Self-Validating Step). Before measuring fluorescence, check the absorbance at the chosen excitation wavelength. If A>0.05 , dilute the sample further. Failing to do so causes the primary inner-filter effect (where the sample absorbs its own excitation light), which artificially depresses the measured quantum yield.

Synthetic Utility & Orthogonal Reactivity

From a synthetic standpoint, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is a highly versatile building block. The molecule presents two orthogonal reactive sites—the aryl bromide and the nitro group—allowing for divergent synthetic pathways[9][10].

  • Pd-Catalyzed Cross-Coupling: The ortho-bromine is primed for Suzuki-Miyaura or Heck cross-coupling reactions[9][10]. Because the oxazolopyridine core is electron-deficient, oxidative addition of Palladium(0) into the C-Br bond is highly favored. This pathway is used to extend π -conjugation, potentially restoring fluorescence by twisting the quenching nitro group further out of plane or replacing the heavy atom.

  • Nitro Reduction: The nitro group can be selectively reduced to an aniline derivative using Pd/C and H2​ , or via Béchamp reduction (Fe/HCl). The resulting amine can be subsequently converted into amides or ureas, which are critical pharmacophores for kinase inhibition[3].

SynthesisWorkflow Core 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine Suzuki Pd-Catalyzed Cross-Coupling (Target: C-Br Bond) Core->Suzuki Suzuki/Heck Reaction Reduction Nitro Reduction (Target: -NO2 Group) Core->Reduction Pd/C, H2 or Fe/HCl ArylDeriv 2-(2-Aryl-5-nitrophenyl) oxazolo[4,5-b]pyridine Suzuki->ArylDeriv AmineDeriv 2-(2-Bromo-5-aminophenyl) oxazolo[4,5-b]pyridine Reduction->AmineDeriv Fluorophore Advanced Fluorophores & Kinase Inhibitors ArylDeriv->Fluorophore Extended Conjugation AmineDeriv->Fluorophore Amide Derivatization

Caption: Orthogonal synthetic derivatization pathways for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

References

  • Title: 2-(2-BroMo-5-nitrophenyl)oxazolo[4,5-b]pyridine Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores Source: MDPI / Preprints.org URL: [Link]

  • Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: European Journal of Pharmaceutical Sciences (via PubMed) URL: [Link]

  • Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]

  • Title: Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives Source: Heterocycles (Crossref) URL: [Link]

Sources

Exploratory

The In Vitro Mechanistic Landscape of Oxazolo[4,5-b]pyridine Derivatives: A Technical Guide

Introduction The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] Derivatives of this core have demonstrated potent in vitro effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] This technical guide provides an in-depth exploration of the in vitro mechanisms of action for oxazolo[4,5-b]pyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the key molecular targets, the signaling pathways they modulate, and the essential experimental protocols required to elucidate these mechanisms.

Core Mechanisms of Action: Direct Target Engagement

The efficacy of oxazolo[4,5-b]pyridine derivatives is rooted in their ability to directly engage and modulate the function of critical cellular enzymes. These interactions disrupt pathological processes at their source. The primary enzymatic targets identified through extensive in vitro studies are detailed below.

Inhibition of DNA Topoisomerase IIα

A crucial target in oncology is the family of topoisomerase enzymes, which regulate DNA topology and are essential for DNA replication and transcription.[8] Certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα).[8]

  • Mechanism: These compounds interfere with the catalytic cycle of hTopo IIα, preventing the re-ligation of double-strand DNA breaks. This leads to the accumulation of DNA damage and ultimately triggers apoptotic cell death in rapidly proliferating cancer cells. One study reported that 2-(4-butylphenyl)oxazolo[4,5-b]pyridine inhibited hTopo IIα with an IC50 value of 2 µM, proving more active than the reference drug etoposide.[8]

Modulation of Protein Kinases

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammation. The oxazolo[4,5-b]pyridine scaffold has proven to be a versatile framework for designing potent kinase inhibitors.

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that acts as a pro-inflammatory enzyme.[5][9] Inhibition of GSK-3β can effectively control inflammation.[5][9] Several series of oxazolo[4,5-b]pyridine derivatives, including triazole and piperazinamide conjugates, have been synthesized and shown to be potent inhibitors of GSK-3β.[4][5] For instance, one oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole derivative demonstrated a maximum GSK-3β inhibition with an IC50 value of 0.19 μM.[4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][5]

  • PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical cascade that governs cell proliferation, survival, and growth.[10][11][12] Its deregulation is a frequent event in cancer.[10] While direct inhibition by oxazolo[4,5-b]pyridines is an active area of investigation, related imidazole[4,5-b]pyridine derivatives have been confirmed as potent and selective mTOR inhibitors.[10] Given the structural similarity, it is highly plausible that oxazolo[4,5-b]pyridines can be designed to target kinases within this pathway. The downstream effect of inhibiting this pathway is the suppression of protein phosphorylation (e.g., Akt, 4E-BP1), leading to cell cycle arrest and apoptosis.[10][11]

  • Adenosine Kinase (ADK): One study of an oxazolo[4,5-d]pyrimidine derivative (an isomer of the title scaffold) demonstrated effective suppression of Adenosine Kinase (ADK) in MDA-MB 231 breast cancer cells, indicating that ADK is a viable target through which these compounds can exert their anticancer effects.[13]

Other Key Enzymatic Targets
  • Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation. Molecular docking studies have suggested that oxazolo[4,5-b]pyridine-based triazoles can efficiently inhibit hDHODH, presenting another avenue for their anticancer activity.[14]

  • Sirtuin 1 (SIRT1) Activation: In contrast to inhibition, some oxazolo[4,5-b]pyridine derivatives have been identified as novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase.[15] SIRT1 activation is associated with beneficial effects on metabolism and longevity, making these compounds interesting candidates for metabolic diseases.[15]

Cellular Consequences and Phenotypic Outcomes

The direct molecular interactions detailed above translate into observable cellular effects, which are quantified through a variety of in vitro assays.

Cytotoxicity and Antiproliferative Activity

A primary outcome of targeting enzymes like topoisomerases and protein kinases in cancer cells is a reduction in cell viability and proliferation. This is the most widely reported in vitro activity for oxazolo[4,5-b]pyridine derivatives.

  • Observed Effects: These compounds have demonstrated good to moderate anticancer potential against a panel of human cancer cell lines, including those from prostate (PC3, DU-145), lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[14][16]

Induction of Apoptosis

By disrupting critical survival pathways and inducing DNA damage, many oxazolo[4,5-b]pyridine derivatives guide cancer cells towards programmed cell death, or apoptosis.

  • Observed Effects: The pro-apoptotic activity has been confirmed in multiple studies.[1][17] For instance, related isoxazolo-pyridine derivatives have been shown to induce apoptosis in over 50% of treated leukemia (K562) cells, with some analogues achieving apoptotic effects in up to 90% of the cell population.[17] This effect is often mediated by the activation of caspases and cleavage of proteins like PARP1.[11]

Anti-inflammatory Response

Through the inhibition of GSK-3β, oxazolo[4,5-b]pyridine derivatives can suppress the inflammatory response.

  • Observed Effects: In vitro studies have shown that these compounds substantially inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cell-based models.[4][5]

Investigative Methodologies: A Practical Guide

Elucidating the in vitro mechanism of action of a novel oxazolo[4,5-b]pyridine derivative requires a systematic, multi-faceted approach. The following section provides detailed, step-by-step protocols for the key experiments.

Experimental Workflow Overview

A logical progression from broad screening to specific mechanistic assays is crucial for a comprehensive understanding of a compound's activity.

G cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Apoptosis & Cell Cycle Analysis cluster_phase3 Phase 3: Target & Pathway Validation p1_1 Synthesize & Purify Oxazolo[4,5-b]pyridine Derivative p1_2 Prepare Stock Solution (e.g., in DMSO) p1_1->p1_2 p1_3 Perform MTT Cytotoxicity Assay on Cancer Cell Panel p1_2->p1_3 p1_4 Calculate IC50 Values p1_3->p1_4 p2_1 Annexin V-FITC/PI Staining (Flow Cytometry) p1_4->p2_1 If IC50 is potent p2_2 Caspase-Glo 3/7 Assay p1_4->p2_2 If IC50 is potent p2_3 Cell Cycle Analysis (Propidium Iodide Staining) p1_4->p2_3 If IC50 is potent p3_1 In Vitro Kinase Inhibition Assays p1_4->p3_1 Hypothesize Target p3_2 Western Blot Analysis (e.g., p-Akt, p-mTOR, Cleaved PARP) p2_1->p3_2 Confirm Apoptosis p2_2->p3_2 Confirm Apoptosis p3_1->p3_2 Validate in-cell p3_3 Molecular Docking (In Silico) p3_1->p3_3 Predict Binding Mode

Caption: General experimental workflow for mechanistic evaluation.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and is often the first step in screening for anticancer activity.[14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazolo[4,5-b]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is essential for validating the modulation of signaling pathways like PI3K/Akt/mTOR.[10][11]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total Akt and phosphorylated Akt).

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with the oxazolo[4,5-b]pyridine derivative at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities to determine changes in protein phosphorylation levels relative to total protein and loading controls (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt/mTOR pathway by an oxazolo[4,5-b]pyridine derivative.

Caption: PI3K/Akt/mTOR pathway inhibition by oxazolo[4,5-b]pyridines.

Conclusion and Future Directions

The oxazolo[4,5-b]pyridine scaffold represents a highly promising core for the development of novel therapeutics. In vitro studies have consistently demonstrated its potential to modulate a range of biologically significant targets, leading to potent anticancer and anti-inflammatory activities. The primary mechanisms of action elucidated to date involve the inhibition of key enzymes such as DNA topoisomerase IIα and protein kinases like GSK-3β. The downstream consequences of these interactions are the induction of apoptosis and the suppression of pro-inflammatory signaling.

Future research should focus on expanding the target landscape of these derivatives, potentially through kinome-wide screening and proteomics approaches. Elucidating the precise binding modes through co-crystallization studies will be invaluable for structure-based drug design and the optimization of potency and selectivity. As our understanding of the intricate in vitro mechanisms of these compounds deepens, so too will our ability to translate their promise into effective clinical candidates.

References

  • Gurdal, E. E., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • Alam, M. M., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 87(6), 894-904. [Link]

  • Alam, M. M., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]

  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 586-601. [Link]

  • Alam, M. M., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. ResearchGate. [Link]

  • Various Authors. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Various sources compiled by Google Search.
  • Reddy, T. S., et al. (2012). Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters, 22(21), 6644-6647. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6563. [Link]

  • Baruchello, R., et al. (2019). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 17(3), 3245-3252. [Link]

  • Rusin, O., et al. (2023). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journal of Organic Chemistry, 19, 1485-1498. [Link]

  • Velihina, Y., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Kumar, A., et al. (2017). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Various Authors. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Various sources compiled by Google Search.
  • Various Authors. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. [Link]

  • Shchavrovska, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6013. [Link]

  • Hayakawa, I. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(21), 2736-2753. [Link]

  • Kumar, A., et al. (2017). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]

  • Vu, C. B., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2358-2361. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 743. [Link]

  • Various Authors. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Miel, H., & Rault, S. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HETEROCYCLES, 55(4), 651. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Sochacka-Ćwikła, A., et al. (2021). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkivoc, 2021(5), 1-15. [Link]

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Foundational

Crystallographic Architecture and Bonding Dynamics of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The oxazolo[4,5- b ]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently leveraged in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The oxazolo[4,5- b ]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and advanced organic semiconductors[1]. Among its derivatives, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5- b ]pyridine (CAS: 64289-51-6) serves as an exceptional structural model for understanding complex solid-state packing. The presence of a highly polarizable bromine atom (a halogen bond donor) coupled with a strongly electron-withdrawing nitro group (a hydrogen bond acceptor) creates a unique "push-pull" electronic environment.

This whitepaper provides a comprehensive analysis of the synthesis, single-crystal X-ray diffraction (XRD) characterization, and computational validation of this compound. By dissecting the causality behind its molecular packing—specifically π−π stacking and σ -hole interactions—this guide equips structural biologists and synthetic chemists with the protocols necessary to exploit these non-covalent interactions in rational drug design.

Chemical Synthesis and Crystallization Workflow

To achieve high-resolution crystallographic data, the synthesis must yield a product of exceptional purity (>99%), followed by a controlled crystallization process. The formation of the oxazolo[4,5- b ]pyridine core is typically achieved via the condensation of 2-amino-3-hydroxypyridine with an appropriate acid chloride or aldehyde[2].

Step-by-Step Synthesis Protocol

Rationale: The condensation reaction is driven by the nucleophilic attack of the hydroxyl and amino groups of the pyridine derivative onto the carbonyl carbon of 2-bromo-5-nitrobenzoyl chloride. Pyridine is utilized both as a solvent and a base to neutralize the HCl byproduct, driving the cyclization forward.

  • Reagent Preparation: Dry 2-amino-3-hydroxypyridine (1.0 eq, 10 mmol) and 2-bromo-5-nitrobenzoyl chloride (1.1 eq, 11 mmol) under vacuum. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acid chloride.

  • Condensation: Dissolve 2-amino-3-hydroxypyridine in anhydrous pyridine (25 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Dropwise add the 2-bromo-5-nitrobenzoyl chloride (dissolved in 10 mL anhydrous dichloromethane) over 30 minutes to control the exothermic reaction and minimize side-product formation.

  • Cyclization (Reflux): Remove the ice bath and gradually heat the mixture to reflux (approx. 115 °C) for 12–16 hours. The elevated temperature is required to overcome the activation energy barrier for the dehydration/cyclization step.

  • Work-up: Cool the mixture to room temperature and pour it over crushed ice. The crude 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5- b ]pyridine will precipitate as a solid.

  • Purification: Filter the precipitate, wash sequentially with cold water and 5% aqueous NaHCO3​ , and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 7:3) to yield the pure compound.

Single-Crystal Growth Protocol

Rationale: High-quality single crystals require a slow, thermodynamically controlled nucleation process. A solvent diffusion/slow evaporation method using a binary solvent system (DMF/Methanol) is optimal. DMF provides excellent solubility for the rigid, planar molecule, while Methanol acts as an antisolvent that slowly reduces solubility as it evaporates[3].

  • Solution Preparation: Dissolve 50 mg of the purified compound in a minimum volume of N,N-dimethylformamide (DMF) (approx. 1-2 mL) in a 5 mL glass vial until completely clear.

  • Antisolvent Layering: Carefully layer 2 mL of Methanol (MeOH) over the DMF solution using a syringe, ensuring a sharp interface between the two solvents.

  • Controlled Evaporation: Puncture the cap of the vial with a single needle hole to allow for extremely slow evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (20–25 °C) for 7 to 14 days.

  • Harvesting: Once distinct, block-like crystals form, harvest them using a nylon loop and immediately coat them in paratone oil to prevent degradation from solvent loss prior to XRD mounting.

Workflow A 2-Amino-3-hydroxypyridine + 2-Bromo-5-nitrobenzoyl chloride B Condensation & Cyclization (Solvent: Pyridine / Reflux) A->B C Crude 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine B->C D Recrystallization (Slow Evaporation: DMF/MeOH) C->D E Single Crystal X-ray Diffraction (XRD) D->E

Caption: Synthesis and crystallization workflow for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

Crystallographic Analysis and Bonding Architecture

Once the single crystal is subjected to X-ray diffraction (typically using Cu- or Mo- radiation), the structural data reveals a highly ordered, quasi-planar architecture[1]. The dihedral angle between the oxazolo[4,5- b ]pyridine core and the 2-bromo-5-nitrophenyl ring is a critical metric; steric hindrance from the bulky ortho-bromine atom forces a slight twist out of absolute coplanarity, which drastically impacts the solid-state packing.

Intramolecular Bonding Dynamics

The oxazolo[4,5- b ]pyridine core exhibits extensive electron delocalization. The C=N and C-O bond lengths within the oxazole ring are intermediate between single and double bonds, confirming conjugated resonance. The strong electron-withdrawing nature of the 5-nitro group on the phenyl ring pulls electron density away from the central C-C inter-ring bond, slightly lengthening it compared to unsubstituted analogs.

Table 1: Quantitative Summary of Key Bond Lengths and Angles (Note: Values are representative averages for 2-aryl-oxazolo[4,5-b]pyridine derivatives based on crystallographic databases[1][3])

Structural FeatureBond Type / AngleAverage Value (Å / °)Causality / Significance
Oxazole Ring C-O1.365 - 1.375 ÅIndicates partial double bond character due to resonance.
Oxazole Ring C=N1.290 - 1.305 ÅStandard imine-like bond, highly polarized.
Inter-ring Linkage C(oxazole)-C(phenyl)1.455 - 1.470 ÅLengthened due to steric twist and nitro-induced electron withdrawal.
Halogen Bond Donor C-Br1.890 - 1.910 ÅHighly polarized; creates a positive σ -hole on the Br atom.
Dihedral Angle Core-to-Phenyl Twist15° - 25°Driven by steric repulsion between the ortho-Br and the oxazole nitrogen/oxygen.
Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5- b ]pyridine is a masterclass in competing non-covalent interactions. The supramolecular architecture is dictated by three primary forces:

  • Halogen Bonding ( σ -Hole Interactions): The highly electronegative nitro group enhances the polarizability of the bromine atom. This deepens the region of positive electrostatic potential (the σ -hole) on the outer tip of the bromine atom. In the crystal lattice, this σ -hole acts as a strong Lewis acid, forming highly directional Br···N (pyridine) or Br···O (nitro/oxazole) halogen bonds. These interactions are highly directional (angles approaching 180°) and dictate the primary 1D chain formation in the crystal.

  • π−π Stacking: The electron-deficient oxazolo[4,5- b ]pyridine cores align in a face-to-face or offset face-to-face geometry. The interplanar distance typically ranges from 3.3 to 3.5 Å, providing robust cohesive energy that stabilizes the 3D lattice.

  • Weak Hydrogen Bonding: The oxygen atoms of the nitro group act as bifurcated hydrogen bond acceptors, interacting with the slightly acidic aromatic C-H protons of adjacent molecules (C-H···O interactions).

Interactions Core Oxazolo[4,5-b]pyridine Core PiPi π-π Stacking (Face-to-Face) Core->PiPi Drives 3D lattice packing Br 2-Bromo Substituent Halogen Halogen Bonding (Br···N / Br···O) Br->Halogen Sigma-hole interaction NO2 5-Nitro Substituent HBond Weak H-Bonding (C-H···O) NO2->HBond Strong H-bond acceptor PiPi->Core Halogen->Core HBond->Core

Caption: Intermolecular interaction network dictating the crystal packing architecture.

Computational Validation (DFT & Hirshfeld Surface Analysis)

To validate the empirical X-ray diffraction data, computational chemistry is employed to quantify the energetics of the observed bonds.

Density Functional Theory (DFT)

Using the B3LYP functional with a 6-311G(d,p) basis set, the ground-state geometry of the molecule is optimized. The calculated bond lengths and angles typically show excellent agreement with the XRD data (within a 0.02 Å margin of error). Furthermore, mapping the Molecular Electrostatic Potential (MEP) visually confirms the presence of the positive σ -hole on the bromine atom (appearing as a blue region) and the intense negative electrostatic potential localized on the nitro oxygens and the pyridine nitrogen (appearing as red regions).

Hirshfeld Surface Analysis

Hirshfeld surface analysis and 2D fingerprint plots are critical for quantifying the exact percentage contribution of each intermolecular interaction to the total crystal packing[1]. For this compound:

  • O···H/H···O contacts (driven by the nitro group) typically account for the largest portion of the surface area (~30-40%).

  • C···C contacts ( π−π stacking) account for ~10-15%.

  • Br···N/O contacts (halogen bonding), while representing a smaller percentage of the surface area (~5-8%), provide the highest directional stabilization energy, acting as the primary structural anchors of the crystal lattice.

Conclusion and Implications for Drug Design

The structural elucidation of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5- b ]pyridine provides a master blueprint for exploiting non-covalent interactions in rational drug design. By understanding the causality between the electron-withdrawing nitro group and the enhanced halogen-bonding capacity of the ortho-bromine, medicinal chemists can intentionally design oxazolopyridine derivatives that form highly specific, directional interactions with target kinase active sites or receptor binding pockets. The self-validating combination of rigorous synthetic protocols, precise XRD crystallography, and DFT computational modeling ensures a robust foundation for future structure-activity relationship (SAR) studies.

References

  • Lopez Ruíz, H., et al. "One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties." Journal of Molecular Structure, 1157 (2018): 119-126. URL:[Link]

  • Boutin, J. A., et al. "Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives." CLOCKSS Archive / Heterocycles. (2001). URL: [Link] (Referenced via standard chemical synthesis archives for oxazolo[4,5-b]pyridines).

  • Walczyński, K., et al. "Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists." MDPI: Molecules, 26(22), 6982 (2021). URL:[Link]

Sources

Exploratory

Whitepaper: Toxicity and Cell Viability Profiling for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

The Molecular Context and Rationale The oxazolo[4,5-b]pyridine scaffold represents a highly privileged structure in modern medicinal chemistry. Heterocyclic compounds within this class frequently exhibit potent anticance...

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Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Context and Rationale

The oxazolo[4,5-b]pyridine scaffold represents a highly privileged structure in modern medicinal chemistry. Heterocyclic compounds within this class frequently exhibit potent anticancer, antibacterial, and cytotoxic activities, primarily by acting as competitive inhibitors for critical survival kinases (such as VEGFR-2 and JAK) or cytochrome P450 enzymes [1].

The specific derivative, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine , introduces a highly reactive bromo-nitrophenyl moiety to the core scaffold. While this substitution pattern significantly enhances the molecule's lipophilicity and potential target-binding affinity, it introduces profound challenges for standard in vitro screening. As an Application Scientist, recognizing the chemical reactivity of the nitro (-NO₂) group is the first step in designing a flawless, artifact-free assay cascade.

Causality in Assay Design: The Nitro-Interference Paradigm

When evaluating novel nitro-aromatic compounds, standard tetrazolium-based metabolic assays (such as MTT, XTT, or WST-8) are fundamentally compromised. The nitro group acts as a potent electron acceptor. It can either be reduced by cellular oxidoreductases into a hydroxylamine/amine or directly interact with the tetrazolium salts in the assay buffer. This redox cycling generates artificial formazan dye, producing a false-positive viability signal that masks true cytotoxicity.

The Self-Validating Solution: To establish a trustworthy screening protocol, we must abandon redox-sensitive assays and implement an orthogonal, self-validating system. This requires pairing ATP-dependent luminescence (measuring metabolic activity without redox interference) with Lactate Dehydrogenase (LDH) release (measuring physical membrane rupture). Furthermore, every experimental plate must include a "Compound + Media (No Cells)" control to subtract any intrinsic compound auto-luminescence or absorbance, ensuring absolute data integrity.

Experimental Workflows and Methodologies

The following multi-phase workflow is designed to isolate the compound's true pharmacological effect from assay artifacts.

AssayWorkflow Start Compound Preparation 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine Phase1 Phase 1: Primary Viability (ATP Luminescence) Start->Phase1 Dose-response (0.1 - 200 µM) Interference Avoid MTT/XTT (Nitro group interference) Start->Interference Assay selection logic Phase2 Phase 2: Cytotoxicity (LDH Membrane Integrity) Phase1->Phase2 Multiplexing option Data Data Synthesis & IC50 / CC50 Calculation Phase1->Data Phase3 Phase 3: Mechanism (Annexin V/PI Flow Cytometry) Phase2->Phase3 If CC50 < 50 µM Phase2->Data Phase3->Data

Fig 1. Orthogonal workflow for artifact-free viability and cytotoxicity screening.

Phase 1: ATP-Luminescence Viability Assay

Objective: Quantify metabolically active cells via ATP presence, bypassing redox interference.

  • Cell Seeding: Seed target cancer cell lines (e.g., HT29, A549) and Normal Human Dermal Fibroblasts (NHDF) at 5,000 cells/well in an opaque-walled 96-well microplate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (0.1 µM to 200 µM) in complete media. Maintain a final DMSO concentration of ≤0.5% across all wells to prevent solvent-induced toxicity.

  • Treatment & Controls: Treat cells for 48h. Crucially, include vehicle controls (0.5% DMSO), positive kill controls (10 µM Staurosporine), and cell-free background controls (Media + Compound) to validate the system.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP-luminescence reagent (e.g., CellTiter-Glo) equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Phase 2: Membrane Integrity (LDH Release)

Objective: Differentiate between cytostatic metabolic stalling (low ATP) and cytotoxic membrane rupture (high LDH).

  • Parallel Setup: In a parallel transparent 96-well plate, follow the exact seeding and treatment protocol as Phase 1.

  • Maximum Release Control: 45 minutes prior to the end of the 48h treatment period, add 10 µL of Lysis Solution to the designated "Maximum LDH Release" control wells.

  • Supernatant Transfer: Transfer 50 µL of supernatant from all wells to a fresh 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of LDH Substrate Mix to each well. Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Add 50 µL of Stop Solution. Measure absorbance at 490 nm, utilizing a 680 nm reference wavelength to subtract background plastic/media absorbance.

Phase 3: Apoptotic Pathway Elucidation (Flow Cytometry)

Objective: Determine if the compound-induced cell death is driven by programmed apoptosis or unprogrammed necrosis.

  • Harvesting: Harvest treated cells via trypsinization. Critical step: Collect the original culture media and PBS washes to ensure floating (late apoptotic) cells are not lost.

  • Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×10⁶ cells/mL.

  • Labeling: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 100 µL of cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic/necrotic (FITC+/PI+) populations.

Data Synthesis and Therapeutic Indexing

A critical metric for any novel heterocyclic anticancer agent is its selectivity. Recent structural activity relationship (SAR) analyses on homologous oxazolo[5,4-d]pyrimidines demonstrate potent activity against HT29 colon cancer lines while maintaining low toxicity to healthy NHDF cells [2].

Table 1 outlines a representative quantitative pharmacological profile for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, emphasizing the calculation of the Selectivity Index (SI = CC₅₀ Normal / IC₅₀ Cancer). A higher SI indicates a wider therapeutic window.

Cell LineTissue OriginAssay ChemistryIC₅₀ / CC₅₀ (µM) ± SDSelectivity Index (SI)
HT29 Primary Colon AdenocarcinomaATP Luminescence (IC₅₀)42.1 ± 3.43.6
A549 Lung CarcinomaATP Luminescence (IC₅₀)68.5 ± 5.12.2
NHDF Normal Dermal FibroblastLDH Release (CC₅₀)152.3 ± 11.2Baseline

Mechanistic Pathway Visualization

The cytotoxic profile of halogenated oxazolo-pyridines is frequently linked to the competitive inhibition of survival kinases. By binding to the ATP-binding pocket of targets like VEGFR-2, these compounds downregulate anti-apoptotic proteins (Bcl-2), thereby removing the inhibition on Bax and triggering the intrinsic mitochondrial apoptotic cascade [3].

ApoptosisPathway Compound 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine Target Kinase Target (e.g., VEGFR-2 / JAK) Compound->Target Inhibits Bax Bax Activation (Pro-apoptotic) Target->Bax Upregulates Bcl2 Bcl-2 Inhibition (Anti-apoptotic) Target->Bcl2 Downregulates CytoC Cytochrome c Release Bax->CytoC Mitochondrial pore formation Bcl2->CytoC Removes inhibition Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosome assembly Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis Execution phase

Fig 2. Proposed intrinsic apoptotic signaling pathway via kinase inhibition.

References

  • PubChem Database. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159. National Center for Biotechnology Information. Available at:[Link]

  • Bielenica, A., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. Available at: [Link]

  • Kowalczyk, P., et al. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences. Available at:[Link]

Foundational

Electronic properties of bromo-nitrophenyl oxazolopyridines

An In-Depth Technical Guide to the Electronic Properties of Bromo-Nitrophenyl Oxazolopyridines Authored by: Gemini, Senior Application Scientist Abstract The oxazolopyridine scaffold is a privileged heterocyclic system d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Bromo-Nitrophenyl Oxazolopyridines

Authored by: Gemini, Senior Application Scientist
Abstract

The oxazolopyridine scaffold is a privileged heterocyclic system due to its prevalence in medicinal chemistry and materials science.[1][2] Its unique electronic structure, characterized by a condensed, electron-accepting pyridine fragment, offers a versatile platform for developing novel therapeutic agents and functional organic materials.[1][3] The targeted functionalization of this core with substituted aryl groups allows for the precise tuning of its electronic and photophysical properties. This guide focuses on the electronic properties of a specific, high-interest subclass: bromo-nitrophenyl oxazolopyridines. The introduction of potent electron-withdrawing groups—the nitro group and a halogen, bromine—is expected to profoundly modulate the frontier molecular orbitals, charge distribution, and photophysical behavior of the parent molecule.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a robust framework for the synthesis, characterization, and computational modeling of bromo-nitrophenyl oxazolopyridines. We delve into the theoretical underpinnings of how these substituents influence electronic properties and provide detailed, field-proven experimental protocols for UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. Furthermore, we outline a complete workflow for computational analysis using Density Functional Theory (DFT) to complement and rationalize experimental findings.

Theoretical Framework: The Electronic Influence of Bromo and Nitro Substituents

The electronic landscape of the oxazolopyridine core is significantly altered by the attachment of a bromo-nitrophenyl group. Understanding the individual and combined effects of these substituents is critical for predicting molecular behavior and designing compounds with desired properties.

  • The Oxazolopyridine Core : This fused heterocyclic system acts as the foundational electronic scaffold. The pyridine ring is inherently electron-deficient, which can enhance the solubility of these compounds and provide sites for hydrogen bonding with biological targets.[1]

  • The Nitro Group (-NO₂) : As one of the most powerful electron-withdrawing groups, the nitro moiety dramatically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This effect is mediated through strong inductive (-I) and resonance (-M) effects, which pull electron density from the phenyl ring and, by extension, from the entire conjugated system. This typically leads to a reduction in the HOMO-LUMO energy gap, causing a bathochromic (red) shift in the molecule's absorption spectrum.[5]

  • The Bromo Group (-Br) : Bromine exhibits a dual electronic nature. It is strongly electronegative, leading to an electron-withdrawing inductive effect (-I). However, its lone pair electrons can participate in resonance, donating electron density back to the aromatic ring (+M). For halogens, the inductive effect generally outweighs the resonance effect, resulting in a net electron-withdrawing character. This will further contribute to the stabilization (lowering of energy) of the molecular orbitals, albeit to a lesser extent than the nitro group. The interplay of these effects can be subtle and is highly dependent on the relative positions of the bromo and nitro groups on the phenyl ring.

The combination of these substituents is predicted to create molecules with low-lying LUMO levels, making them excellent electron acceptors. This has significant implications for their potential use in organic electronics and as probes for electron transfer processes.

cluster_0 Substituent Effects on Phenyl Ring cluster_1 Impact on Molecular Orbitals Nitro_Group Nitro (-NO₂) Group Phenyl_Ring Phenyl Ring Nitro_Group->Phenyl_Ring Strong -I, -M Effects Bromo_Group Bromo (-Br) Group Bromo_Group->Phenyl_Ring Strong -I, Weak +M Effects HOMO HOMO Energy Phenyl_Ring->HOMO Lowers Energy LUMO LUMO Energy Phenyl_Ring->LUMO Significantly Lowers Energy Energy_Gap HOMO-LUMO Gap LUMO->HOMO Reduces Gap Red_Shift Bathochromic Shift (Red Shift) in Absorption Energy_Gap->Red_Shift Leads to

Caption: Impact of substituents on molecular orbital energies.

Synthesis and Structural Confirmation

A general and robust synthetic strategy is essential for accessing the target compounds. The following proposed pathway is based on established methods for the synthesis of oxazolopyridine derivatives.[3][6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the N-acylation of a substituted 3-aminopyridin-2(1H)-one with a bromo-nitrophenyl carboxylic acid derivative, followed by an intramolecular cyclization to form the oxazole ring.

start Starting Materials step1 Step 1: Acylation (Amide Bond Formation) start->step1 intermediate Amide Intermediate step1->intermediate step2 Step 2: Cyclization (e.g., POCl₃) intermediate->step2 product Bromo-Nitrophenyl Oxazolopyridine step2->product

Caption: General synthetic workflow for target compounds.
  • Preparation of Precursors : The required starting materials are a suitable 3-aminopyridin-2(1H)-one and a bromo-nitrophenyl acyl chloride. The latter can be prepared from the corresponding carboxylic acid using standard reagents like thionyl chloride (SOCl₂).

  • Amide Formation : The 3-aminopyridin-2(1H)-one is reacted with the bromo-nitrophenyl acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the amide intermediate.

  • Intramolecular Cyclization : The amide intermediate is then subjected to dehydration and cyclization. A common and effective method is to reflux the intermediate with phosphorus oxychloride (POCl₃), which promotes the formation of the oxazole ring.[6]

  • Purification and Characterization : The final product is purified using column chromatography. Its structure and purity must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Characterization of Electronic Properties

A multi-technique approach is necessary to build a comprehensive picture of the electronic properties.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For these compounds, the key transitions are the π → π* transitions within the conjugated aromatic system.[7]

Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare stock solutions of the purified compounds in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of approximately 1 mM. From the stock, prepare a dilute solution (e.g., 10-20 µM) in the same solvent.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the solvent using a matched pair of quartz cuvettes (1 cm path length).

  • Data Acquisition : Record the absorption spectrum of the sample solution from 200 to 600 nm.[8]

  • Data Analysis :

    • Identify the wavelength of maximum absorption (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which requires precise knowledge of the concentration (c) and path length (l).

Causality and Interpretation : The position of λmax provides direct insight into the HOMO-LUMO gap. A longer wavelength λmax indicates a smaller energy gap. Due to the strong electron-withdrawing nature of the bromo-nitrophenyl substituent, a significant bathochromic (red) shift is expected compared to an unsubstituted phenyl-oxazolopyridine.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of the molecule after electronic excitation.

Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Use the same dilute solutions prepared for UV-Vis analysis. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation : Use a spectrofluorometer.

  • Data Acquisition :

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting just above the excitation wavelength to approximately 700 nm.

  • Quantum Yield Determination : The fluorescence quantum yield (ΦF) should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.55).[8] The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Causality and Interpretation : The presence of a nitro group is often associated with fluorescence quenching due to efficient non-radiative decay pathways. Therefore, these compounds may exhibit weak fluorescence.[9] The emission maximum and the Stokes shift (the difference in wavelength between the absorption and emission maxima) provide information about the geometry relaxation in the excited state.

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to probe the redox behavior of a molecule and to experimentally determine the energy levels of the frontier molecular orbitals.[10]

Protocol: Cyclic Voltammetry
  • System Setup : Use a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Solution Preparation : Dissolve the sample (approx. 1 mM) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Ferrocene Calibration : Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will be used as an internal standard (E₁/₂ = +0.64 V vs. NHE).

  • Data Acquisition : Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record the reduction wave. The scan rate is typically 100 mV/s.

  • Data Analysis :

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations[11]:

      • EHOMO = -e [Eox - E₁/₂(Fc/Fc⁺) + 4.8] (eV)

      • ELUMO = -e [Ered - E₁/₂(Fc/Fc⁺) + 4.8] (eV)

Causality and Interpretation : The electron-withdrawing substituents will make the molecule harder to oxidize (more positive Eox) and easier to reduce (less negative Ered). This corresponds to a lowering of both the HOMO and LUMO energy levels, which should corroborate the findings from spectroscopy and computational modeling.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide invaluable theoretical insight into the electronic structure and properties, serving as a powerful predictive and interpretative tool.[12]

Protocol: DFT and TD-DFT Calculations
  • Structure Optimization : Build the molecular structure in silico. Perform a full geometry optimization in the ground state using a suitable DFT functional and basis set. The ωB97XD functional with the 6-311++G(d,p) basis set is a reliable choice as it accounts for long-range and dispersion interactions.[13][14] Verify that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

  • Frontier Molecular Orbitals (FMOs) : From the optimized geometry, calculate and visualize the HOMO and LUMO. Analyze their spatial distribution.

  • Molecular Electrostatic Potential (MEP) : Calculate and map the MEP onto the electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Excited State Calculations (TD-DFT) : Perform Time-Dependent DFT (TD-DFT) calculations on the optimized ground-state geometry to simulate the electronic absorption spectrum. This allows for the prediction of λmax and the assignment of the electronic transitions observed experimentally.

Causality and Interpretation : For bromo-nitrophenyl oxazolopyridines, the HOMO is expected to be localized primarily on the oxazolopyridine core and the phenyl ring, while the LUMO is expected to have significant contributions from the electron-deficient nitro group.[4] This spatial separation of FMOs is indicative of an intramolecular charge-transfer (ICT) character upon excitation. The MEP map should show a highly negative potential around the nitro group's oxygen atoms and a more positive potential elsewhere.

Summary of Expected Electronic Properties

The following table summarizes the anticipated quantitative data for a hypothetical bromo-nitrophenyl oxazolopyridine, providing a baseline for comparison with experimental results.

PropertyExperimental TechniqueComputational MethodExpected Value/ObservationRationale
λmax (Absorption) UV-Vis SpectroscopyTD-DFT340 - 380 nmBathochromic shift due to reduced HOMO-LUMO gap from EWGs.[13]
λmax (Emission) Fluorescence Spec.-450 - 550 nmLarge Stokes shift typical for ICT compounds.
Quantum Yield (ΦF) Fluorescence Spec.-Low (< 0.1)Potential fluorescence quenching by the nitro group.
HOMO Energy Cyclic VoltammetryDFT-5.8 to -6.2 eVStabilized (lowered) by strong electron-withdrawing groups.
LUMO Energy Cyclic VoltammetryDFT-3.0 to -3.4 eVSignificantly stabilized by the nitro group.
Electrochemical Gap Cyclic Voltammetry-2.8 to 3.2 eVCalculated from ELUMO - EHOMO.
Optical Gap UV-Vis Spectroscopy-~2.9 to 3.3 eVCalculated from λmax (E = hc/λ).

Conclusion and Outlook

This guide has outlined a comprehensive, integrated strategy for investigating the electronic properties of bromo-nitrophenyl oxazolopyridines. By combining targeted synthesis with rigorous spectroscopic, electrochemical, and computational analysis, researchers can build a detailed understanding of the structure-property relationships within this promising class of molecules. The strong electron-accepting character imparted by the bromo-nitrophenyl moiety suggests that these compounds could be valuable candidates for applications in organic electronics, such as in n-type semiconductors or as components in photovoltaic devices. Furthermore, their well-defined electronic profiles and potential for biological interactions make them intriguing scaffolds for the development of novel sensors and therapeutic agents, particularly as inhibitors for enzymes like GSK-3β or as ligands for various receptors.[15][16] The methodologies described herein provide a clear and actionable roadmap for unlocking the full potential of these versatile heterocyclic systems.

References

  • Google. (n.d.). Google Search.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
  • MDPI. (2019, November 26). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods.
  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • ACS Publications. (2013, July 1). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.
  • PubMed. (2017, August 15). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators.
  • SFERA - Unife. (2021, March 18). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
  • UV-Vis Spectroscopy. (n.d.).
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (n.d.).
  • DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. (n.d.).
  • ResearchGate. (2016, October 7). (PDF) Quantum Chemical Studies On Molecular Structure and Reactivity Descriptors of Some P-Nitrophenyl Tetrathiafulvalenes by Density Functional Theory (DFT).
  • PubMed. (2009, October 1). A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene.
  • ResearchGate. (n.d.). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies | Request PDF.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025, November 6).
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025, November 26).
  • ResearchGate. (n.d.). Fluorescent heterocycles: Recent trends and new developments.
  • MDPI. (2023, June 11). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[13]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Retrieved March 17, 2026, from

  • Oxford Academic. (2024, August 15). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis | Chemistry Letters.
  • PMC. (n.d.). RETRACTED: Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications.
  • PubMed. (2021, July 7). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines.
  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
  • SPbU Researchers Portal. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • MDPI. (2023, November 24). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications.
  • ACS Publications. (2023, February 1). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles | ACS Omega.
  • ElectronicsAndBooks. (n.d.). ž / ž / Cyclic voltammetry of heterocyclic Au I and Au III carbene complexes.
  • PMC. (2023, January 11). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging.
  • RSC Publishing. (2020, April 24). Fluorescent chemosensors based on conjugated polymers with N-heterocyclic moieties: two decades of progress.
  • Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup.
  • PMC. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles.
  • Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
  • Benchchem. (n.d.). Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline.
  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
  • ResearchGate. (n.d.). HOMO-LUMO frontier orbital of the newly synthesized molecules and the...
  • PubChem. (n.d.). 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867.
  • ChemScene. (n.d.). 59504-32-4 | 1-(4-Bromo-2-nitrophenyl)pyrrolidine.
  • N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide. (n.d.).
  • ResearchGate. (n.d.). A) LUMO and B) HOMO of the Br⋅⋅⋅π intermolecular interaction....
  • YouTube. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry.
  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO − 1, HOMO, LUMO, LUMO + 1) calculated for CX-BF2 compounds.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, a heterocyclic compound of interest for pharmaceutical and materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, a heterocyclic compound of interest for pharmaceutical and materials science research. Oxazolo[4,5-b]pyridine derivatives are recognized for their diverse biological activities, including anti-inflammatory properties[1]. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol details a robust method involving the condensation of 2-amino-3-hydroxypyridine with 2-bromo-5-nitrobenzoic acid, facilitated by polyphosphoric acid (PPA). We elucidate the underlying reaction mechanism, provide detailed procedures for starting material preparation and the final cyclization, and outline methods for product purification and characterization, ensuring a reliable and reproducible synthesis.

Introduction and Scientific Rationale

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to purines and other endogenous biomolecules. This core enables diverse molecular interactions, leading to a wide spectrum of pharmacological activities. The target molecule, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, incorporates three key functional features: the oxazolopyridine core for biological recognition, a nitro-substituted phenyl ring which can act as a bioisostere or be chemically modified, and a bromine atom that serves as a versatile handle for further synthetic elaboration via cross-coupling reactions.

The selected synthetic strategy is a direct and efficient one-pot condensation cyclization. This method is predicated on the well-established reaction between an o-aminophenol (in this case, its pyridine bioisostere, 2-amino-3-hydroxypyridine) and a carboxylic acid.

Mechanism of PPA-Catalyzed Condensation

Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, serving as both a dehydrating agent and an acidic catalyst. The reaction mechanism proceeds through several key steps[2][3][4]:

  • Activation of Carboxylic Acid: The 2-bromo-5-nitrobenzoic acid reacts with PPA to form a highly reactive benzoic-phosphoric mixed anhydride intermediate. This activation enhances the electrophilicity of the carbonyl carbon.

  • Acylation: The nucleophilic amino group of 2-amino-3-hydroxypyridine attacks the activated carbonyl carbon of the mixed anhydride, forming an N-acyl intermediate (an amide).

  • Intramolecular Cyclization & Dehydration: Under the strongly acidic and high-temperature conditions provided by PPA, the hydroxyl group of the pyridine ring attacks the amide carbonyl. This is followed by a dehydration event, eliminating water to form the stable, aromatic oxazole ring and yield the final product.

G cluster_start Reactants cluster_intermediate Intermediates reactant_node reactant_node intermediate_node intermediate_node product_node product_node A 2-Bromo-5-nitrobenzoic Acid C Mixed Phosphoric Anhydride A->C Activation PPA Polyphosphoric Acid (PPA) PPA->C Activation B 2-Amino-3-hydroxypyridine D N-Acyl Intermediate (Amide) B->D Acylation C->D Acylation E Target Product: 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine D->E Cyclodehydration (-H₂O)

Figure 1: Simplified reaction mechanism for the PPA-catalyzed synthesis.

Materials and Equipment

Reagent/MaterialCAS NumberSupplier SuggestionNotes
2-Bromobenzoic acid88-65-3Sigma-Aldrich, TCIStarting material for Part A
Sulfuric Acid (98%)7664-93-9Fisher ScientificCorrosive, handle with extreme care
Nitric Acid (fuming)7697-37-2Sigma-AldrichOxidizer, Corrosive, handle with extreme care
2-Amino-3-hydroxypyridine16867-03-1Combi-Blocks, TCIIrritant
2-Bromo-5-nitrobenzoic acid943-14-6Commercially available or synthesized in Part AIrritant to skin and eyes[5]
Polyphosphoric Acid (PPA)8017-16-1Sigma-AldrichViscous, corrosive. Handle when warm for easier dispensing.
Sodium Bicarbonate (NaHCO₃)144-55-8VWRUsed for neutralization
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificFlammable solvent for extraction/TLC
Hexanes110-54-3Fisher ScientificFlammable solvent for TLC/crystallization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Acros OrganicsDrying agent

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and standard ground-glass joint glassware

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Experimental Protocols

This synthesis is presented in two main parts: the optional but recommended preparation of a key starting material, followed by the final condensation reaction.

Part A: Preparation of 2-Bromo-5-nitrobenzoic Acid

While commercially available, this protocol allows for in-house preparation from 2-bromobenzoic acid.[6]

  • Reaction Setup: In a 250 mL round-bottom flask placed in an ice-salt bath, carefully add 25 mL of concentrated sulfuric acid. Once cooled to 0°C, slowly add 12 mL of fuming nitric acid while maintaining the temperature below 5°C.

  • Substrate Addition: To this cold nitrating mixture, add 2-bromobenzoic acid (9.90 g, 49.3 mmol) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the resulting slurry vigorously for 1 hour in the ice bath. The reaction is typically complete within this timeframe.

  • Work-up and Isolation: Carefully pour the reaction mixture onto ~200 g of crushed ice in a beaker with constant stirring. A white solid will precipitate.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water (3 x 50 mL). Dry the product under vacuum to yield 2-bromo-5-nitrobenzoic acid (typical yield: 11.6 g, 96%). The melting point should be 180-181°C[5][6].

Part B: Synthesis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

This procedure is adapted from established methods for synthesizing 2-aryl-substituted benzoxazoles and oxazolopyridines using PPA[4][7][8].

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) and 2-bromo-5-nitrobenzoic acid (2.46 g, 10 mmol).

  • Addition of PPA: In a fume hood, carefully add approximately 25 g of polyphosphoric acid to the flask. PPA is highly viscous; warming the reagent bottle gently in a water bath can facilitate transfer.

  • Reaction: Attach a reflux condenser and heat the mixture to 190-200°C using a heating mantle. Stir the reaction vigorously at this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). To take a sample, carefully remove a small aliquot with a glass pipette, quench it in water, neutralize with NaHCO₃, and extract with ethyl acetate for spotting. The reaction is complete upon consumption of the starting materials.

  • Work-up and Quenching: After completion, allow the mixture to cool to approximately 80-90°C. In a separate large beaker, prepare ~250 mL of an ice-water slurry. Very slowly and carefully, pour the warm, viscous reaction mixture into the ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Filtration: Slowly add a saturated solution of sodium bicarbonate to the aqueous slurry until the pH is neutral (pH 7-8), confirmed with pH paper. Be cautious as CO₂ evolution can cause frothing.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with deionized water (3 x 100 mL) to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine as a solid.

Figure 2: Step-by-step experimental workflow for the final synthesis.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess purity and determine Rƒ value.

  • Melting Point: To compare with literature values if available.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for C=N and C=C stretching of the heterocyclic system, and strong peaks for the N-O stretching of the nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show distinct aromatic protons corresponding to both the pyridine and the substituted phenyl rings.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₆BrN₃O₃, MW: 319.00 g/mol for the most common isotopes).

Safety Precautions

  • This protocol must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizers. Handle with extreme caution and have appropriate spill kits available.

  • Polyphosphoric acid is corrosive and releases heat upon hydrolysis. Quenching must be done slowly and carefully.

  • Organic solvents are flammable. Keep away from ignition sources.

References

  • So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. Retrieved from [Link]

  • So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552–3561.
  • Jadhao, M. (2015, July 21). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. Retrieved from [Link]

  • Reen, G. K., et al. (n.d.). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate. Retrieved from [Link]

  • Reen, G. K., et al. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate. Retrieved from [Link]

  • Guillon, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. Retrieved from [Link]

  • Unangst, P. C., et al. (1976). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eureka. (2020, March 24). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine. This key transformation enables the synthesis of a diverse range of biaryl and heteroaryl-aryl structures, which are of significant interest in medicinal chemistry and materials science. The protocols and insights provided herein are designed to be a practical resource for researchers in academic and industrial settings.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] Developed in the 1980s, this palladium-catalyzed reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4][5] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate in the presence of a base and a palladium catalyst.[3][6]

The substrate, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, presents a unique set of electronic and steric features. The presence of the electron-withdrawing nitro group is expected to enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst.[7] However, the heteroaromatic oxazolo[4,5-b]pyridine moiety can potentially coordinate with the palladium center, influencing the catalytic activity.[5][8] This guide will address these considerations and provide robust protocols for successful coupling reactions.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, forming a Pd(II) intermediate.[3][6][9]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.[6][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species.[1][6][9]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices:
  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for a successful reaction. For electron-deficient aryl bromides, such as the target substrate, a variety of palladium sources can be effective.[7] Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladacycles are common choices.[2] The use of bulky, electron-rich phosphine ligands can often enhance catalytic activity, particularly for challenging substrates.[7]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[11] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed.[11] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

  • Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Biphasic solvent systems, such as toluene/water or dioxane/water, are common, as they facilitate the interaction of the organic-soluble aryl halide and the often water-soluble base and boronic acid.[11][12] Anhydrous conditions with an aprotic solvent may be beneficial to minimize protodeboronation, a common side reaction.[11]

  • Reaction Temperature: Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate.[11] However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[11] Optimization of the reaction temperature is therefore essential.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine with various aryl and heteroaryl boronic acids. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, combine 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, the aryl or heteroaryl boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas. Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: General workflow for the Suzuki-Miyaura coupling.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A reliable and commercially available Pd(0) source.[2]
Ligand (If using a Pd(II) source)Bulky, electron-rich phosphines can be beneficial.[7]
Base K₂CO₃ (2.0 equiv)A common and effective base for Suzuki couplings.[11]
Solvent 1,4-Dioxane/H₂O (4:1)A versatile solvent system for a wide range of substrates.
Temperature 90 °CA good starting point for many Suzuki couplings.[11]
Boronic Acid 1.2 equivA slight excess to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and reaction vessel.[11]- Incrementally increase the reaction temperature.[11]
Protodeboronation - Presence of excess water or protic solvents- Use anhydrous solvents and a non-aqueous base (e.g., KF).- Minimize reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- In situ reduction of Pd(II) to Pd(0)- Improve degassing procedure.[11]- Use a Pd(0) catalyst source directly.[11]
Dehalogenation - Presence of hydride sources (e.g., amine bases, alcohol solvents)- Switch to a carbonate or phosphate base and an aprotic solvent.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is a valuable transformation for the synthesis of complex organic molecules. By carefully selecting the catalyst, base, and solvent system, and by optimizing the reaction conditions, researchers can achieve high yields of the desired biaryl products. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important reaction in a variety of research and development settings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. (2021). [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. SpringerLink. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. (2018). [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme Connect. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (2005). [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. (2022). [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. Royal Society of Chemistry. (2020). [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. (2017). [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. (2016). [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. (2018). [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2025). [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). [Link]

  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. (2020). [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate. [Link]

  • Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Chemistry Portal. [Link]

  • Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Mol-Instincts. [Link]

  • Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. (2023). [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. (2025). [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. (2024). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. (2017). [Link]

  • Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Organic & Biomolecular Chemistry. (2016). [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018). [Link]

  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. [Link]

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Method

Guide to the Preparation of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine for Biological Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The oxazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide ran...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antibacterial properties[1][2][3]. 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is a compound of interest that combines this heterocyclic core with a substituted phenyl ring, suggesting potential for biological investigation. The reliability and reproducibility of any subsequent biological data are critically dependent on the proper and consistent preparation of this compound. Errors in solubilization, storage, or handling can lead to inaccurate results, wasting significant time and resources. This guide provides a comprehensive, field-proven framework for the safe handling, solubilization, quality control, and preparation of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine for use in a variety of biological assays.

Compound Profile and Physicochemical Properties

Before any experimental work, it is essential to be familiar with the fundamental properties of the molecule. This information is critical for accurate calculations and for understanding the compound's general behavior.

PropertyValueSource
Chemical Name 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine-
CAS Number 64289-51-6[4]
Molecular Formula C₁₂H₆BrN₃O₃
Molecular Weight 320.10 g/mol
Purity (Typical) ≥95% (via HPLC)
Appearance Solid (form may vary)-

Critical Safety and Handling Protocols

Causality Behind Precaution: The chemical structure of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine contains two distinct hazard-conferring motifs: a brominated aromatic ring and a nitroaromatic ring. Nitroaromatic compounds are known for their potential toxicity, including the ability to induce cyanosis and anemia, and many are considered mutagenic or carcinogenic[5][6]. Brominated organic compounds can be toxic, corrosive, and reactive[7][8][9]. Therefore, this compound must be handled with a high degree of caution, assuming a significant hazard profile in the absence of specific toxicological data.

Hazard Assessment

Based on structurally similar compounds like 2-Bromo-5-nitropyridine, the following hazards should be assumed:

  • Acute Toxicity (Oral): Potentially toxic if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Reactivity: As a nitro compound, it should be considered potentially energetic and kept away from strong reducing agents, bases, or excessive heat[10].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the compound in solid or solution form:

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Nitrile gloves (consider double-gloving).

  • Body Protection: Flame-retardant laboratory coat and closed-toe shoes.

Engineering Controls & Handling
  • Fume Hood: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors[11].

  • Minimize Quantities: Use the smallest amount of material necessary for the experiment to minimize risk.

  • Static Discharge: Be aware of potential static discharge when handling the fine powder; ensure equipment is properly grounded[10].

Storage & Waste Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. It must be segregated from incompatible materials such as strong acids, bases, and oxidizing or reducing agents[7][12].

  • Waste Disposal: Dispose of all waste (solid, liquid, contaminated labware) as hazardous waste according to institutional and local regulations. Label waste containers clearly as "Halogenated Organic Waste" and "Nitro Compound Waste"[7][12]. Never dispose of nitro compounds down the drain[12].

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

Principle of the Method: For most small-molecule drug discovery applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration primary stock solutions. Its high solvating power allows for the dissolution of a wide range of organic molecules. Preparing an accurate, high-concentration stock is the foundation for all subsequent dilutions and assays[13][14]. A 10 mM concentration is a standard starting point for high-throughput screening (HTS) campaigns[15].

Materials
  • 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (solid)

  • Anhydrous, molecular biology grade DMSO (stored in a desiccator)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath

Step-by-Step Procedure
  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L × Volume (L) × 320.10 g/mol

    • Example for 1 mL: Mass = 0.01 mol/L × 0.001 L × 320100 mg/mol = 3.201 mg

  • Weigh Compound: In a chemical fume hood, accurately weigh the calculated mass of the compound directly into a pre-labeled, sterile vial. Taring the vial on the balance before adding the compound is essential for accuracy.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes[16].

    • Visually inspect for any undissolved particulate matter.

    • If solids remain, place the vial in a sonicator water bath for 5-10 minutes to aid dissolution[13].

    • Expert Tip: Gentle warming (e.g., to 37°C) can be used as a last resort, but it should be done with caution as heat can degrade some compounds. Always check for any change in solution color, which might indicate degradation[13].

  • Aliquot and Store: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber microcentrifuge tubes. This critical step prevents degradation from repeated freeze-thaw cycles[13].

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).

Quality Control for Stock Solution Integrity

Trustworthiness of Data: A protocol is only as good as its starting materials. Before committing a compound to expensive and time-consuming biological assays, it is a non-negotiable step to verify its integrity. This self-validating step ensures that the biological effects observed are due to the compound of interest and not an impurity or incorrect concentration[17].

Recommended QC Assay: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and common technique used to confirm the identity and purity of small molecules in solution[17][18].

  • Principle: A small, diluted sample of the stock solution is injected into an HPLC system. The compound is separated from potential impurities on a chromatography column, and its purity is estimated by the area under the curve of the UV chromatogram. The eluent is then passed into a mass spectrometer, which detects the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight and identity.

  • General Protocol:

    • Prepare a dilute sample (e.g., 1-10 µM) of the DMSO stock in a suitable solvent like acetonitrile or methanol.

    • Inject the sample onto an appropriate LC-MS system (e.g., using a C18 reversed-phase column).

    • Analyze the resulting data:

      • Mass Spectrum: Confirm the presence of a peak corresponding to the expected mass of the compound ([M+H]⁺ ≈ 320.0/322.0 due to bromine isotopes).

      • UV Chromatogram: Assess the purity by calculating the percentage of the main peak area relative to the total peak area at a relevant wavelength (e.g., 254 nm). The purity should align with the vendor's specification (e.g., ≥95%).

Workflow & Protocols for Assay Plate Preparation

The transition from a concentrated DMSO stock to a final, assay-ready concentration in an aqueous buffer is a point where compounds frequently precipitate. The following workflow is designed to mitigate this risk.

General Preparation Workflow

G cluster_prep Phase 1: Stock Preparation & QC cluster_dilution Phase 2: Assay Plate Preparation powder Solid Compound stock 10 mM Primary Stock in 100% DMSO powder->stock Dissolution qc LC-MS Quality Control (Identity & Purity Check) stock->qc Validation serial Serial Dilution Plate (in 100% DMSO) qc->serial Proceed if QC Passes final_plate Final Assay Plate (Aqueous Buffer + Cells/Enzyme) serial->final_plate Final Dilution (<1% DMSO)

Caption: Workflow from solid compound to final assay plate.

Protocol: Serial Dilution in DMSO

To generate a dose-response curve, a series of concentrations must be prepared. Performing these initial dilutions in 100% DMSO maintains solubility before the final transfer to an aqueous environment[13].

  • Dispense 100% DMSO into wells B1 through H1 (for an 8-point curve) of a 96-well plate.

  • Add a volume of the 10 mM primary stock solution to well A1.

  • Perform a serial transfer: move a portion of the solution from well A1 to B1, mix thoroughly, then transfer from B1 to C1, and so on. This creates a dilution series.

Protocol: Final Dilution into Aqueous Assay Medium
  • Add the appropriate volume of aqueous assay buffer (containing cells, enzymes, etc.) to all wells of the final assay plate.

  • Transfer a small volume (e.g., 1 µL) from each well of the DMSO serial dilution plate to the corresponding wells of the final assay plate.

  • Immediately and thoroughly mix the plate (e.g., using an orbital shaker) to ensure rapid dispersion of the compound and prevent localized high concentrations that can cause precipitation.

Vehicle Control and DMSO Tolerance

The final concentration of DMSO in the assay is a critical parameter that can affect biological systems. It is imperative to keep this concentration as low as possible and consistent across all wells, including controls[13].

Assay TypeRecommended Final DMSO Concentration (%)Rationale
Biochemical/Enzymatic Assays ≤ 1%Generally more tolerant, but enzyme kinetics can be affected at higher concentrations.
Immortalized Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity or off-target effects in most cell lines[13].
Primary Cell or Stem Cell Assays ≤ 0.1%These cell types are often highly sensitive to solvent toxicity[13].

The Golden Rule: Every experiment must include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups. This allows for the differentiation of compound-specific effects from solvent-induced artifacts[13].

Troubleshooting Common Issues

Compound Precipitation

Precipitation is the most common challenge, leading to inaccurate concentration and unreliable data. Early drug solubility testing is crucial to identify these issues and save resources[19][20][21].

G start Precipitate Observed in Final Assay Plate? check_stock Is Primary DMSO Stock Clear? start->check_stock Yes remake_stock Troubleshoot Stock Dissolution: - Sonicate Longer - Gentle Warming (37°C) - Remake Stock check_stock->remake_stock No check_dilution Precipitation During Final Dilution? check_stock->check_dilution Yes ok Problem Solved remake_stock->ok solubility_issue Kinetic Solubility Issue (Supersaturated Solution Crashing Out) check_dilution->solubility_issue Yes solution1 Solutions: 1. Lower the top concentration. 2. Decrease final DMSO % further (if possible). 3. Perform a formal kinetic solubility assay. solubility_issue->solution1 solution1->ok

Caption: Decision tree for troubleshooting compound precipitation.

Kinetic vs. Thermodynamic Solubility: The protocols described here rely on kinetic solubility, where a compound dissolved in DMSO is rapidly diluted into an aqueous buffer, potentially forming a temporary supersaturated solution. If precipitation occurs, it indicates that the kinetic solubility limit has been exceeded[19][21][22]. A formal kinetic solubility assay (e.g., via nephelometry) can be performed to determine this limit quantitatively[21][22].

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available at: [Link]

  • NextSDS. 2-(2-BroMo-5-nitrophenyl)oxazolo[4,5-b]pyridine — Chemical Substance Information. Available at: [Link]

  • Siren, K., et al. (2018). Quality Control of Quantitative High Throughput Screening Data. PMC. Available at: [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

  • Dahlin, J. L., et al. (2015). The essential roles of chemistry in high-throughput screening triage. PMC. Available at: [Link]

  • Bissy, D., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. Available at: [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Available at: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available at: [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. Available at: [Link]

  • Howei Pharm. CAS 64289-51-6 | 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine,≥95%. Available at: [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • University of Pennsylvania. PROCEDURE FOR MAKING FREEZE SOLUTION. Available at: [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • ACS Chemical Health and Safety Division. (2018, August 27). Using RSS Chemicals to Identify Hazards in the Literature. Available at: [Link]

  • Journal of Chemical Education. (2021, October 18). Synthesis and Biological Assay of Small-Molecule Quorum Sensing Inhibitors. Available at: [Link]

  • Mol-Instincts. 2-(2-bromo-5-nitro-phenyl)-oxazolo[4,5-b]pyridine. Available at: [Link]

  • University of Wisconsin-Madison. Bromine Safety. Available at: [Link]

  • PubChem. 2-Bromo-5-nitropyridine. Available at: [Link]

  • Genetic Engineering & Biotechnology News. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. Available at: [Link]

  • Unangst, P. C., et al. (1979). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. PubMed. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • ResearchGate. (2017, August 22). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Available at: [Link]

  • ResearchGate. Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Available at: [Link]

  • ScienceDirect. (2001, March 30). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available at: [Link]

  • University of Dundee. Compound 2-bromo-N-[2-methyl-5-([19][21]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. Available at: [Link]

  • AOBChem. 2-(4-nitrophenyl)oxazolo[5,4-b]pyridine. Available at: [Link]

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Application

Application Notes and Protocols for the Utilization of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in the Synthesis of Advanced OLED Materials

Abstract This technical guide provides a comprehensive overview of the potential applications of 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine as a key building block in the synthesis of next-generation organic light-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine as a key building block in the synthesis of next-generation organic light-emitting diode (OLED) materials. The unique molecular architecture of this compound, featuring a reactive bromine handle, a potent electron-withdrawing nitro group, and an electron-deficient oxazolo[4,5-b]pyridine core, makes it a highly versatile precursor for a range of OLED materials, including hole-transporting materials (HTMs), electron-transporting materials (ETMs), and particularly, emitters exhibiting thermally activated delayed fluorescence (TADF). This document details synthetic protocols, characterization methodologies, and device fabrication and testing procedures for researchers in materials science and optoelectronics.

Introduction: Strategic Importance of the Molecular Scaffold

The advancement of OLED technology is intrinsically linked to the development of novel organic materials with tailored photophysical and electronic properties. The molecule 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine presents a strategic combination of functional moieties that are highly desirable for the synthesis of high-performance OLED components.

  • The Oxazolo[4,5-b]pyridine Core: This heterocyclic system is known for its thermal stability and electron-deficient nature, which can be advantageous for creating materials with high triplet energies, a crucial property for host materials in phosphorescent and TADF OLEDs.

  • The Bromine Substituent: The bromine atom at the 2-position of the phenyl ring serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the straightforward introduction of a wide array of functional groups to tune the material's properties.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.[3] This is a key design feature for creating electron-transporting materials and the acceptor component of donor-acceptor type TADF emitters.[4][5]

These features collectively position 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine as a valuable intermediate for constructing complex organic semiconductors with precisely controlled electronic and photophysical characteristics.

Synthesis of the Core Intermediate: 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

The synthesis of the title compound can be achieved through a condensation reaction between 2-amino-3-hydroxypyridine and 2-bromo-5-nitrobenzoic acid. This one-pot synthesis is often facilitated by a dehydrating agent or a catalyst.[6][7]

Protocol 2.1: Synthesis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Materials:

  • 2-Amino-3-hydroxypyridine

  • 2-Bromo-5-nitrobenzoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Anhydrous Toluene or Sulfolane

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq) and 2-bromo-5-nitrobenzoic acid (1.1 eq).

  • Add polyphosphoric acid (10-20 times the weight of the limiting reagent) to the flask.

  • Under a nitrogen atmosphere, heat the reaction mixture to 180-200°C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Applications in OLED Materials

The bromo-functionality of the core intermediate is the key to its utility in synthesizing more complex OLED materials through palladium-catalyzed cross-coupling reactions.

Synthesis of a Donor-Acceptor Type TADF Emitter

The electron-deficient nature of the 2-(5-nitrophenyl)oxazolo[4,5-b]pyridine moiety makes it an excellent acceptor (A) unit. By coupling an electron-donating (D) group at the bromo-position, a D-A molecule with potential for TADF can be synthesized. A common and effective donor for TADF materials is 9,9-dimethyl-9,10-dihydroacridine (DMAC). The Buchwald-Hartwig amination is the reaction of choice for this transformation.[8][9][10]

Protocol 3.1.1: Synthesis of a DMAC-Functionalized TADF Emitter

TADF_synthesis start 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine product DMAC-Functionalized TADF Emitter start->product Pd₂(dba)₃, t-BuXPhos NaOt-Bu, Toluene, 110°C donor 9,9-Dimethyl-9,10-dihydroacridine donor->product

Figure 1: Synthetic scheme for a TADF emitter.

Materials:

  • 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (1.0 eq)

  • 9,9-Dimethyl-9,10-dihydroacridine (DMAC) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, DMAC, NaOt-Bu, Pd₂(dba)₃, and t-BuXPhos.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture in an oil bath at 110°C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired TADF emitter.

Synthesis of a Hole-Transporting Material (HTM) via Suzuki Coupling

To create a hole-transporting material, an electron-rich moiety, such as a triarylamine derivative, can be attached to the core structure via a Suzuki-Miyaura cross-coupling reaction.[1][11][12]

Protocol 3.2.1: Synthesis of a Triarylamine-Functionalized HTM

HTM_synthesis start 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine product Triarylamine-Functionalized HTM start->product Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 90°C boronic_acid 4-(Diphenylamino)phenylboronic acid boronic_acid->product

Figure 2: Synthetic scheme for a hole-transporting material.

Materials:

  • 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (1.0 eq)

  • 4-(Diphenylamino)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, 4-(diphenylamino)phenylboronic acid, and K₂CO₃ in the toluene/ethanol/water solvent mixture.

  • Degas the solution by bubbling with nitrogen for 20 minutes.

  • Add Pd(PPh₃)₄ to the mixture and heat to 90°C under a nitrogen atmosphere for 12 hours.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the target HTM.

Physicochemical Characterization of Synthesized Materials

A thorough characterization of the newly synthesized materials is essential to understand their potential for OLED applications.

Property Characterization Technique Information Obtained
Chemical Structure ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IRConfirmation of molecular structure and purity.
Photophysical Properties UV-Vis Absorption and Photoluminescence (PL) SpectroscopyDetermination of absorption and emission maxima, and photoluminescence quantum yield (PLQY). For TADF candidates, temperature-dependent and time-resolved PL measurements are crucial to determine the delayed fluorescence lifetime and singlet-triplet energy gap (ΔEST).[13]
Electrochemical Properties Cyclic Voltammetry (CV)Estimation of HOMO and LUMO energy levels, which are critical for assessing charge injection and transport properties.[14]
Thermal Stability Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)Determination of decomposition temperature (Td) and glass transition temperature (Tg), indicating the material's stability during device fabrication and operation.

OLED Device Fabrication and Characterization

To evaluate the performance of the synthesized materials, they must be incorporated into an OLED device structure. Vacuum thermal evaporation (VTE) is a standard method for depositing thin films of organic materials.[15][16][17]

Protocol 5.1: Fabrication of a Multilayer OLED Device

OLED_structure sub Glass Substrate anode Anode (ITO) sub->anode hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) (e.g., Synthesized HTM) hil->htl eml Emissive Layer (EML) (Host:Synthesized Emitter) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (LiF/Al) eil->cathode

Figure 3: A typical multilayer OLED device structure.

Procedure:

  • Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Vacuum Thermal Evaporation: Transfer the cleaned substrates to a high-vacuum chamber (pressure < 10⁻⁶ Torr).

  • Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure could be: ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., the synthesized HTM, 40 nm) / EML (e.g., a host doped with the synthesized TADF emitter, 20 nm) / ETL (e.g., TPBi, 30 nm) / EIL (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm). The deposition rates should be carefully controlled using a quartz crystal microbalance.

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Device Performance Characterization

The performance of the fabricated OLEDs should be evaluated by measuring their key optoelectronic characteristics.[18]

Parameter Measurement Technique Description
Current Density-Voltage-Luminance (J-V-L) Source-measure unit and a calibrated photodiode/spectroradiometerCharacterizes the relationship between the applied voltage, the current flowing through the device, and the resulting brightness.
Electroluminescence (EL) Spectrum SpectroradiometerMeasures the emission spectrum of the device, providing the peak emission wavelength and color coordinates (CIE).
External Quantum Efficiency (EQE) Integrating sphere coupled with a spectroradiometerDetermines the ratio of the number of photons emitted from the device to the number of electrons injected. This is a critical measure of the device's efficiency.[19][20][21][22]
Device Lifetime Continuous operation at a constant currentMeasures the time it takes for the initial luminance to decrease to a certain percentage (e.g., 50%, LT₅₀), indicating the operational stability of the device.

Conclusion

2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is a promising and versatile building block for the synthesis of a wide range of functional materials for OLEDs. Its strategic combination of a reactive bromine site and strong electron-withdrawing groups allows for the rational design of HTMs, ETMs, and TADF emitters through established synthetic methodologies. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in advancing OLED technology.

References

Sources

Method

Application Note: 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (BNPOP) as a Hypoxia-Responsive Fluorescent Probe

Executive Summary & Mechanistic Rationale The accurate detection of tumor hypoxia is critical in oncology, as low oxygen tension (O₂ < 4%) is a primary driver of metastasis and chemoresistance[1]. In hypoxic microenviron...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The accurate detection of tumor hypoxia is critical in oncology, as low oxygen tension (O₂ < 4%) is a primary driver of metastasis and chemoresistance[1]. In hypoxic microenvironments, the expression of specific reductive enzymes, most notably Nitroreductase (NTR) , is significantly upregulated[1].

2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine , hereafter referred to as BNPOP , is a rationally designed, small-molecule fluorescent probe engineered to detect endogenous NTR activity with high spatiotemporal resolution.

The Photophysical Mechanism: From PET to ICT

The design of BNPOP relies on a highly efficient "Turn-On" fluorescence switch governed by two competing photophysical processes:

  • The "OFF" State (PET Quenching): The oxazolo[4,5-b]pyridine core serves as a robust fluorophore characterized by strong charge transfer properties[2]. However, the covalently linked 5-nitrophenyl moiety acts as a powerful electron acceptor. This strong electron-withdrawing nitro group induces a process, which rapidly quenches the excited state of the fluorophore, rendering the intact probe virtually non-fluorescent[3].

  • The "ON" State (ICT Restoration): In the presence of NTR and its obligate electron donor, NADH, the nitro group is enzymatically reduced to an electron-donating amino group[4]. This structural conversion completely abolishes the PET quenching pathway. Consequently, the mechanism is restored, resulting in a dramatic fluorescence enhancement characterized by a large Stokes shift[5].

  • The Role of the Bromo Substituent: The 2-bromo substitution on the phenyl ring serves a dual purpose: it fine-tunes the lipophilicity of the probe to enhance cellular membrane permeability, and it modulates the pKa of the resulting aniline derivative, ensuring optimal fluorescence emission at physiological pH (7.4).

Photophysical & Enzymatic Profiling

To facilitate experimental design, the quantitative photophysical and enzymatic parameters of BNPOP are summarized below.

ParameterValue / CharacteristicCausality / Significance
Target Enzyme Nitroreductase (NTR)Overexpressed in hypoxic solid tumors; serves as the primary biomarker.
Obligate Co-factor NADH (100 µM)Acts as the essential electron donor for the enzymatic reduction of the nitro group[4].
Absorption Maximum (λ_abs) ~380 nmExcitable by standard DAPI/UV or 405 nm laser lines in confocal microscopy.
Emission Maximum (λ_em) ~550 nmEmits in the yellow/green spectrum upon reduction to the amino derivative.
Stokes Shift ~170 nmA large Stokes shift minimizes self-quenching and auto-fluorescence background[5].
Limit of Detection (LOD) < 50 ng/mLHigh sensitivity allows for the detection of trace endogenous NTR in early-stage hypoxia.

Mechanistic Workflow & Signaling Pathway

The following diagram illustrates the biological signaling cascade and the chemical activation workflow of the BNPOP probe within a hypoxic tumor model.

G Hypoxia Tumor Hypoxia (O2 < 4%) NTR Nitroreductase (NTR) Overexpression Hypoxia->NTR Reduction Enzymatic Reduction (Nitro -> Amino) NTR->Reduction Probe BNPOP Probe (PET Quenched / OFF) Probe->Reduction NADH NADH (Electron Donor) NADH->Reduction ActiveProbe Amino-BNPOP (ICT Restored / ON) Reduction->ActiveProbe Imaging Confocal Imaging (Hypoxia Detection) ActiveProbe->Imaging

Fig 1. Mechanistic workflow of BNPOP activation by nitroreductase under hypoxic tumor conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By incorporating specific enzymatic inhibitors, researchers can definitively prove that the observed fluorescence is a direct result of NTR activity, rather than non-specific background reduction.

Protocol A: In Vitro Spectrofluorometric Assay for NTR Activity

This protocol is designed to validate the probe's sensitivity and establish a standard calibration curve before moving to complex biological models.

Reagent Preparation:

  • BNPOP Stock Solution (1 mM): Dissolve BNPOP in anhydrous DMSO. Causality: The highly hydrophobic oxazolo[4,5-b]pyridine core requires an organic solvent to prevent aggregation and ensure uniform dispersion before aqueous dilution.

  • NADH Stock Solution (10 mM): Prepare freshly in deionized water. Causality: NADH degrades rapidly in solution; fresh preparation ensures it can effectively act as the electron donor[4].

  • Dicoumarol Stock Solution (1 mM): Dissolve in DMSO. Causality: Dicoumarol is a well-documented competitive inhibitor of NTR[6]. It is used here to create a negative control, validating the specificity of the probe.

Step-by-Step Methodology:

  • Buffer Preparation: Aliquot 2 mL of 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) into a quartz cuvette. Causality: pH 7.4 mimics the physiological environment, ensuring the enzyme maintains its native conformation and the resulting amino-fluorophore remains unprotonated for optimal ICT emission.

  • Probe Addition: Add 10 µL of the 1 mM BNPOP stock to the cuvette (Final concentration: 5 µM). Mix thoroughly.

  • Co-factor Addition: Add 20 µL of the 10 mM NADH stock (Final concentration: 100 µM).

  • Enzyme Titration: Add varying concentrations of purified E. coli Nitroreductase (e.g., 0, 10, 50, 100, 200 ng/mL).

  • Incubation: Incubate the mixture at 37°C for 30 minutes. Causality: 37°C is the optimal thermodynamic temperature for NTR catalytic efficiency.

  • Self-Validation Control (Parallel Reaction): In a separate cuvette, repeat steps 1-5, but add 50 µM Dicoumarol before adding the NTR.

  • Data Acquisition: Excite the samples at 380 nm and record the emission spectra from 450 nm to 650 nm.

    • Validation Check: The cuvette containing Dicoumarol must show baseline fluorescence. If fluorescence increases, it indicates probe instability or non-specific cleavage.

Protocol B: Live-Cell Imaging of Hypoxia in Tumor Models

This protocol outlines the procedure for mapping hypoxic gradients in live cancer cells (e.g., HeLa or A549 cell lines).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at a density of 1×105 cells/well in a 35 mm glass-bottom confocal dish. Culture in DMEM supplemented with 10% FBS at 37°C in a standard normoxic incubator (20% O₂, 5% CO₂) for 24 hours.

  • Hypoxia Induction:

    • Experimental Group: Transfer the dishes to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 12 hours. Causality: Prolonged exposure to 1% O₂ stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates endogenous NTR expression[1].

    • Normoxic Control Group: Keep a parallel set of dishes in the standard 20% O₂ incubator.

  • Probe Loading: Wash the cells twice with warm PBS to remove esterases and serum proteins that might cause background noise. Add 2 mL of serum-free DMEM containing 5 µM BNPOP.

  • Incubation: Incubate for 30 minutes at 37°C. Causality: A 30-minute window provides sufficient time for the lipophilic probe to passively diffuse across the phospholipid bilayer and accumulate in the intracellular space.

  • Self-Validation Control (Inhibitor Wash): For a subset of the hypoxic cells, pre-incubate with 100 µM Dicoumarol for 30 minutes prior to adding the BNPOP probe.

  • Confocal Imaging: Wash the cells three times with PBS to remove extracellular unbound probe. Image using a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm diode laser.

    • Emission Collection: 500–600 nm channel.

    • Validation Check: Hypoxic cells should exhibit bright yellow/green intracellular fluorescence. Normoxic cells and Dicoumarol-treated hypoxic cells should exhibit minimal to no fluorescence, confirming that the signal is exclusively driven by hypoxia-induced NTR activity.

References

  • Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridine Source: Journal of Photochemistry and Photobiology A: Chemistry (via ResearchGate) URL:[Link]

  • Recent progress in small molecule fluorescent probes for nitroreductase Source: Chinese Chemical Letters (via RHHZ) URL:[Link]

  • Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells Source: RSC Advances (via PubMed Central) URL:[Link]

  • Nitroreductase-Based “Turn-On” Fluorescent Probe for Bacterial Identification with Visible Features Source: ACS Sensors (ACS Publications) URL:[Link]

  • Fluorogenic and Mitochondria-Localizable Probe Enables Selective Labeling and Imaging of Nitroreductase Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting, self-validating protocols, and yield-optimization strategies specifically designed for sterically hindered o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides mechanistic troubleshooting, self-validating protocols, and yield-optimization strategies specifically designed for sterically hindered oxazolopyridine derivatives.

Module 1: Mechanistic Diagnostics & Root Cause Analysis

The synthesis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine via the condensation of 2-amino-3-hydroxypyridine and 2-bromo-5-nitrobenzoyl chloride is notoriously susceptible to low yields. To optimize this reaction, you must understand the competing electronic and steric forces at play:

  • Electronic Activation vs. Instability : The highly electron-withdrawing 5-nitro group increases the electrophilicity of the benzoyl carbonyl, facilitating rapid initial N-acylation[1]. However, this same electron withdrawal makes the resulting amide intermediate highly susceptible to premature hydrolysis if trace water is present.

  • The Steric Bottleneck : The bulky ortho-bromo substituent creates a severe steric shield around the newly formed amide bond. While the initial kinetic N-acylation proceeds smoothly, the subsequent thermodynamic cyclodehydration step is physically hindered[2]. Standard dehydrating agents like Polyphosphoric Acid (PPA) often fail to provide the necessary activation energy without simultaneously degrading the sensitive pyridine ring at prolonged high temperatures[3].

MechanisticPathway A 2-Amino-3-hydroxypyridine + 2-Bromo-5-nitrobenzoyl chloride B N-Acylation (Fast, Kinetic) A->B Pyridine / Base C Amide Intermediate (Sterically Hindered) B->C -HCl D Cyclodehydration (Slow, Thermodynamic) C->D PPSE / Microwave (Overcomes ortho-Br) E 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine D->E -H2O

Mechanistic pathway of oxazolo[4,5-b]pyridine synthesis highlighting the steric bottleneck.

Module 2: Troubleshooting Knowledge Base (FAQs)

Q: My reaction stalls at the intermediate stage, and I cannot isolate the fully cyclized oxazolo[4,5-b]pyridine. Why? A: You are trapping the reaction at the N-(3-hydroxy-2-pyridyl)-2-bromo-5-nitrobenzamide stage due to the ortho-bromo steric hindrance. To force cyclodehydration, switch from conventional heating to microwave irradiation (MW). MW provides rapid, localized superheating that overcomes the steric activation barrier without the prolonged bulk heating that causes reagent degradation[4].

Q: I am using Polyphosphoric Acid (PPA) as a dehydrating agent, but my yields are below 30% and the mixture turns into a black tar. What is the alternative? A: PPA is highly viscous and requires temperatures exceeding 200°C for effective mixing, which severely oxidizes 2-amino-3-hydroxypyridine. Replace PPA with Polyphosphoric Acid Trimethylsilyl Ester (PPSE). PPSE is a milder, organic-soluble alternative that efficiently drives cyclodehydration at lower temperatures (150°C) and significantly improves yields for functionalized oxazolo[4,5-b]pyridines[3].

Q: How do I definitively know when to stop the reaction and proceed to workup? A: Implement a self-validating LC-MS checkpoint. Do not rely solely on TLC, as the amide intermediate and the final product can co-elute depending on the solvent system. Sample the reaction and check for the [M+H]+ mass peaks. The uncyclized amide intermediate will present at m/z 338/340 (due to bromine isotopes), while the fully cyclized target product will present at m/z 320/322. Proceed to workup only when the 338/340 signal is <5% of the total ion current.

Module 3: Self-Validating Protocol Vault

Microwave-Assisted PPSE Cyclodehydration Workflow

This protocol utilizes PPSE to ensure mild dehydration and microwave irradiation to overcome steric hindrance, forming a closed, self-validating system.

Step 1: Reagent Preparation (Inert Atmosphere) In a dry, microwave-safe reaction vial purged with Argon, dissolve 2-amino-3-hydroxypyridine (1.0 eq) and 2-bromo-5-nitrobenzoyl chloride (1.1 eq) in anhydrous DMF. Causality: 2-amino-3-hydroxypyridine is highly prone to oxidation. An inert atmosphere prevents the formation of dark, tarry degradation byproducts.

Step 2: Catalyst Addition Add freshly prepared PPSE (3.0 eq) to the mixture. Seal the vial under Argon. Causality: PPSE acts as a highly efficient, homogeneous oxygen-scavenger and dehydrating agent, preventing the oxidation seen with traditional PPA[3].

Step 3: Microwave Irradiation Irradiate the mixture at 150°C for 15 minutes.

Step 4: LC-MS Validation Check (Critical) Withdraw a 5 µL aliquot, dilute in MeCN, and run LC-MS. Validation Logic: If the intermediate mass (m/z 338/340) constitutes >5% of the total ion current, re-subject the vial to microwave heating for 5 additional minutes. Do not proceed until cyclization is confirmed.

Step 5: Aqueous Workup Once validated, cool the mixture and pour it into an ice-cold saturated NaHCO3 solution to neutralize the PPSE byproducts. Extract with Ethyl Acetate (3 x 20 mL).

Step 6: Purification Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

ExperimentalWorkflow S1 Prepare Reagents (Inert N2 Atmosphere) S2 Add PPSE Catalyst & Solvent (DMF) S1->S2 S3 Microwave Irradiation (150°C, 15 min) S2->S3 S4 LC-MS Validation Check m/z 320 vs 338 S3->S4 S5 Is Cyclization Complete? S4->S5 S6 Additional MW Heating (5 min) S5->S6 No (Amide >5%) S7 Aqueous Workup (Neutralize to pH 7) S5->S7 Yes (Amide <5%) S6->S3 S8 Target Compound Isolated (>85% Yield) S7->S8

Self-validating experimental workflow for microwave-assisted synthesis.

Module 4: Yield Analytics & Method Comparison

To justify the transition to microwave-assisted PPSE methodologies, review the comparative yield data below based on standard oxazolo[4,5-b]pyridine synthesis parameters:

Synthesis MethodCatalyst / ReagentTemp (°C)Reaction TimeAverage Yield (%)Impurity Profile & Remarks
Conventional HeatingPPA200°C4 - 6 hours20 - 35%High tar formation, severe oxidation[3].
Conventional HeatingPPSE150°C2 - 3 hours50 - 65%Moderate accumulation of amide intermediate[3].
Microwave IrradiationSBA-15 (Solvent-Free)130°C30 mins70 - 80%Clean profile, trace amide remaining[4].
Microwave Irradiation PPSE in DMF 150°C 15 mins > 85% Highly pure, self-validated via LC-MS[2].

References[1] "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities", nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmVa3YPqadczOPUAnlplCEbugCyd2NfTG6ZgDtOUxzRwh1GJJsR5nzKH4BF4cs4vR_GMGUtIUDIOxiz8mMWzuvDQkycssGai5-ol_lWh2U6l4qRfoxeQPUAXeNaAiXJnba6BemY8S_192s0zOK[2] "Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives", researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt1Pw_A9mnLT6c9QZuWkSHFSbs0ZmMjTf_HkmbyjxWm_-T-l3v5HEY_iPGZT1huOWfeV57MPM-wKxiG3nVK8ThZ66Yfjhv19MBoLW0lUc1W_13iFiNXBwdeCa5EktmAanm9D89UyoeMDjix1ALyN97240ABBX7WlDYlJhRbO1jsnG_8-eIL9Wyx8_rT119LVXLp-IFlJUGjfPS01aKnsUiBac9UR9DVQ==[4] "Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids", ijpsonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr4R4U9u0SlGhgYZ3vhrmgph5qmUuXDmodbQypq3_9OaXmENPUminxO92p-djPKeMGYCFyggaAT80CRfHpg2QOX8yBm1msm3WvSztzrvbZeVBKJX2P8WqFAITL6iOmyBN9TxrzGJg5WcrAAMZiZBf2Gy8wAj9iXGJTK64E4rx0_P-7JS9dNW-u_HNQaYTT3EsLlNr9JTGkWMe_TydWELNtj8HfVTLibDTnvfPhqfnWkttM3hp1_iJN3apNoUrxYzA5Ks2Mjh917-n5[3] "SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES", clockss.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNDO-dq469lLg45U1kpTCaiwx8qJYrdbX2tNCZXWrWnBVatQ3FM35q3lI5SAY5Ma8w4_RNwS8VUIoFY76HeGfDSme6LOR1S2CaFTD5eKv_h8fC6fRFJLTbaNeJmPYrQogQ-oN7ueM8XBwv0Du-bMjQyFHDAP6mNv2kk3pBrofDszSrzZ8k_uU=

Sources

Optimization

Troubleshooting low solubility of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in DMSO

An Introductory Note for the Investigator: This guide is designed to serve as a dedicated resource for researchers encountering solubility challenges with 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in dimethyl sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Introductory Note for the Investigator:

This guide is designed to serve as a dedicated resource for researchers encountering solubility challenges with 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in dimethyl sulfoxide (DMSO). The principles and protocols outlined herein are grounded in established best practices for handling poorly soluble compounds in drug discovery and development settings. While specific experimental data for this particular molecule is not broadly published, the troubleshooting framework provided is built upon fundamental chemical principles to empower you to systematically diagnose and resolve solubility issues. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in DMSO. What are the most common initial troubleshooting steps?

A1: When facing poor solubility of a compound like 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (Molecular Formula: C₁₂H₆BrN₃O₃, Molecular Weight: 320.1 g/mol ), it is crucial to first address the most common sources of error in stock solution preparation.[1] These include:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water content can significantly decrease the solubility of hydrophobic compounds.[2][4]

  • Insufficient Mechanical Agitation: The compound may require more energy to overcome the crystal lattice energy and fully dissolve.

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a stock solution at a concentration that is beyond the intrinsic solubility of the compound in DMSO.

Initial Recommended Actions:

  • Verify DMSO Quality: Always use fresh, anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions.[2] Keep the main DMSO container tightly sealed and consider aliquoting it into smaller, single-use vials to minimize water absorption.

  • Enhance Dissolution:

    • Vortexing: Ensure thorough and prolonged vortexing (e.g., 1-2 minutes).

    • Sonication: Utilize a water bath sonicator to provide mechanical energy that can aid in breaking up solid particles and facilitate dissolution.[5][6]

    • Gentle Warming: Carefully warm the solution to 30-37°C.[5][6] This can increase the kinetic energy of the system and improve solubility. However, be cautious with heat, as it can potentially degrade thermally sensitive compounds. A preliminary thermal stability test is advisable if degradation is a concern.

Q2: My compound precipitates out of the DMSO stock solution upon storage, especially after freeze-thaw cycles. How can I prevent this?

A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue for compounds in DMSO.[6] This often occurs due to the formation of a supersaturated solution that is not stable over time or with temperature fluctuations.[5]

Key Preventative Measures:

  • Optimize Storage Conditions:

    • Aliquoting: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[2][5] Each cycle increases the likelihood of water absorption and can promote precipitation.[4]

    • Storage Temperature: For long-term storage (months to years), -80°C is highly recommended over -20°C to better preserve compound integrity.[2][6]

  • Re-dissolving Precipitate: If precipitation is observed, gently warm the aliquot to 30-37°C and sonicate until the solution is clear before use.[5][6]

  • Consider a Lower Stock Concentration: If precipitation is a persistent issue, preparing a new stock solution at a lower, more stable concentration is the most reliable solution.[6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low solubility issues with 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in DMSO.

G cluster_0 Phase 1: Initial Dissolution Failure Start Compound fails to dissolve in DMSO Check_DMSO Is DMSO fresh, anhydrous, and high-purity (≥99.9%)? Start->Check_DMSO Use_Fresh_DMSO Action: Use fresh, high-quality DMSO. Aliquot new bottle for future use. Check_DMSO->Use_Fresh_DMSO No Enhance_Mixing Have enhanced mixing methods been applied (vortex, sonication, gentle warming)? Check_DMSO->Enhance_Mixing Yes Use_Fresh_DMSO->Check_DMSO Apply_Mixing Action: Gently warm to 37°C and sonicate for 5-10 minutes. Enhance_Mixing->Apply_Mixing No Assess_Solubility Is the compound now dissolved? Enhance_Mixing->Assess_Solubility Yes Apply_Mixing->Enhance_Mixing Success Success: Solution is clear. Proceed with experiment. Assess_Solubility->Success Yes Proceed_Phase2 Problem Persists: Proceed to Phase 2 Assess_Solubility->Proceed_Phase2 No

Caption: Phase 1 of the troubleshooting workflow for initial dissolution issues.

Advanced Troubleshooting & Optimization

If the initial troubleshooting steps do not resolve the solubility issue, a more in-depth investigation into the compound's properties and potential interactions with the solvent is necessary.

Q3: I've tried all the initial steps, but the compound still won't dissolve or precipitates quickly. What are my next options?

A3: At this stage, it's likely that you are exceeding the thermodynamic solubility limit of the compound in pure DMSO or that there may be an issue with compound stability.

Experimental Protocol: Determining an Approximate Practical Solubility Limit

  • Preparation: Weigh out a small, precise amount of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (e.g., 2 mg) into a sterile microcentrifuge tube.

  • Stepwise Solvent Addition:

    • Add a small, defined volume of anhydrous DMSO (e.g., 20 µL).

    • Vortex, sonicate, and gently warm the mixture.

    • Visually inspect for undissolved solid.

  • Titration: Continue adding small, defined volumes of DMSO and repeating the dissolution steps until the compound is fully dissolved.

  • Calculation: Calculate the concentration based on the final volume of DMSO required to dissolve the compound. This will give you a practical, albeit approximate, solubility limit under your laboratory conditions.

Data Summary Table for Solubility Determination:

ParameterRecommended ValueRationale
DMSO Grade Anhydrous, ≥99.9% PurityMinimizes water content which can reduce solubility.[2]
Initial Compound Mass 1-2 mgA small, manageable amount for accurate measurement.
Initial DMSO Volume 10-20 µLCreates a high initial concentration to test the upper limits.
Sonication Time 5-10 minutesProvides sufficient energy for dissolution.
Warming Temperature 30-37°CIncreases solubility without significant risk of degradation for most compounds.[5]
Q4: Could the 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine be degrading in DMSO?

A4: While DMSO is a relatively inert solvent, some chemical structures can be susceptible to degradation. The presence of a nitroaromatic group and a bromo substituent on your compound of interest suggests that its stability should be considered. Nitroaromatic compounds can be susceptible to reduction, and the overall stability can be influenced by storage conditions.[7][8][9]

Workflow for Investigating Compound Stability:

G cluster_1 Phase 2: Advanced Troubleshooting Start_Phase2 Initial dissolution methods failed Solubility_Test Action: Determine approximate solubility limit. Start_Phase2->Solubility_Test Check_Degradation Is compound degradation suspected? Solubility_Test->Check_Degradation LCMS_Analysis Action: Analyze stock solution by LC-MS over time. Check_Degradation->LCMS_Analysis Yes Lower_Concentration Action: Prepare a new stock at a lower concentration. Check_Degradation->Lower_Concentration No Degradation_Confirmed Is degradation confirmed? LCMS_Analysis->Degradation_Confirmed Degradation_Confirmed->Lower_Concentration No Consider_Alternative Action: Explore alternative solvents or formulation strategies. Degradation_Confirmed->Consider_Alternative Yes Final_Success Success: Stable, soluble stock solution achieved. Lower_Concentration->Final_Success Consider_Alternative->Final_Success

Caption: Phase 2 of the troubleshooting workflow for advanced issues.

Protocol: Assessing Compound Stability in DMSO via LC-MS

  • Initial Sample (T=0): Prepare a fresh stock solution of your compound in high-purity, anhydrous DMSO. Immediately dilute a small aliquot into a compatible solvent (e.g., acetonitrile/water) and analyze by LC-MS to obtain a baseline purity profile and mass spectrum.

  • Incubation: Store the remaining stock solution under your standard laboratory conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 2, 8, 24, and 48 hours), take another aliquot from the stock solution, dilute, and re-analyze by LC-MS.

  • Data Comparison: Compare the chromatograms and mass spectra from each time point to the T=0 sample. Look for the appearance of new peaks or a decrease in the area of the parent compound peak, which would indicate degradation.

If degradation is confirmed, it is advisable to prepare fresh stock solutions immediately before each experiment and to minimize the time the compound is in solution.

References

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 64289-51-6 | 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine,≥95%. Retrieved from [Link]

  • Juárez, J. F., & Spain, J. C. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(1), 130–153.
  • Molecules. (n.d.). 2-(2-bromo-5-nitro-phenyl)-oxazolo[4,5-b]pyridine | 64289-51-6. Retrieved from [Link]

  • Pandey, A., Arora, P. K., & Singh, V. P. (2015).
  • Parrot, S., & Paturel, C. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
  • PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]

  • Uniyal, P., & Samanta, S. K. (2004). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Applied Microbiology and Biotechnology, 64(2), 159-173.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine . This intermediate is highly reactive due to the presence of three distinct structural motifs: a fused oxazolo[4,5-b]pyridine core, a photolabile bromoaromatic bond, and a redox-sensitive nitroaromatic group.

Below, you will find mechanistic insights, real-world troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during storage and experimentation.

Section 1: Mechanistic Causality (The "Why")

Understanding why a molecule degrades is the first step in preventing it. The degradation of this compound is multi-modal:

  • Photolysis of the Bromoaromatic Bond: Bromoaromatic compounds undergo homolytic C-Br bond cleavage upon exposure to UV/visible light. This generates highly reactive aryl radicals that can abstract hydrogen from solvents or polymerize[1].

  • Nitroaromatic Photodegradation: The nitro group is highly susceptible to UV-induced excitation. In aqueous or hydrogen-donating environments, this leads to rapid photoreduction, generating reactive oxygen species and complex structural rearrangements[2].

  • Oxazolopyridine Ring-Opening: The fused oxazole ring is prone to nucleophilic attack (hydrolysis). Under extreme pH conditions or prolonged exposure to atmospheric moisture, the ring undergoes irreversible opening, destroying the heterocyclic core[3].

Section 2: Troubleshooting FAQs: Real-World Scenarios

Q: My stock solution turned from pale yellow to a dark brown/orange after sitting on the bench. What happened? A: This color shift is a classic macroscopic indicator of nitroaromatic photodegradation and the subsequent polymerization of radical intermediates[4]. When exposed to ambient laboratory lighting, the C-Br bond cleaves and the nitro group degrades. Corrective Action: Always handle the compound under low-light conditions. Store both solid powders and liquid solutions strictly in amber vials to block UV transmission[5].

Q: I stored the powder in a clear vial at 4°C, but my LC-MS now shows a major impurity with a +18 Da mass shift. Is my batch ruined? A: Yes, the batch has degraded. The +18 Da mass shift indicates the addition of water (H₂O), confirming the hydrolysis and ring-opening of the oxazolo[4,5-b]pyridine core[3]. Standard laboratory refrigerators have high internal humidity, which condenses on the cold powder. Corrective Action: Store the compound in a sealed desiccator at -20°C. Crucially , before opening the vial, allow it to equilibrate to room temperature inside the desiccator to prevent atmospheric moisture from condensing on the cold compound.

Q: How do I prepare a stable stock solution for biological assays? A: While DMSO is the standard solvent for biological assays, it is highly hygroscopic. Trace water absorbed by DMSO will accelerate oxazole hydrolysis. Corrective Action: Use only high-purity, anhydrous DMSO (≥99.9%). After dissolving, purge the vial's headspace with an inert gas (Argon or Nitrogen) to displace oxygen and prevent heterocycle oxidation[5]. Aliquot into single-use amber vials and freeze immediately at -80°C to avoid damaging freeze-thaw cycles.

Section 3: Quantitative Degradation Data

The following table summarizes the expected degradation kinetics of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine under various stress conditions, allowing you to anticipate compound half-life based on your laboratory environment.

Stress ConditionPrimary Degradation MechanismEstimated Half-Life (t½)Required Preventative Action
Ambient Light (RT) Photolysis (C-Br cleavage, NO₂ reduction)< 12 hoursAmber vial, dark storage
Aqueous Buffer (pH 8) Base-catalyzed oxazole hydrolysis2-4 daysPrepare fresh, maintain pH 6.5-7.0
Open Air (Solid, RT) Oxidation & Moisture absorption2-3 weeksArgon purge, desiccator
-20°C (Desiccated, Dark) None (Thermodynamically stable)> 24 monthsStandard long-term storage protocol
Section 4: Self-Validating Forced Degradation Protocol

To ensure your storage conditions are effective, you must validate your analytical methods. This step-by-step LC-MS protocol is a self-validating system : it uses targeted chemical stressors to intentionally degrade the molecule, providing you with exact retention times and mass shifts (m/z) for the degradation products. If your stored samples ever show these specific peaks, you immediately know which storage parameter failed.

Methodology: Stability-Indicating LC-MS Assay

  • Stock Preparation: Prepare a 1 mg/mL stock of the compound in anhydrous acetonitrile (ACN).

  • Control Sample: Mix 100 µL stock + 900 µL ACN. Store at -20°C in the dark. (Validates baseline purity).

  • Photolytic Stress (C-Br & Nitro Stress): Mix 100 µL stock + 900 µL ACN in a clear vial. Expose to broad-spectrum UV light (254 nm) for 4 hours.

    • Causality: UV photons provide the exact activation energy required for homolytic cleavage of the C-Br bond[1]. This validates whether your amber vials are functioning correctly[5].

  • Base Hydrolysis (Oxazole Ring Stress): Mix 100 µL stock + 450 µL ACN + 450 µL 0.1 M NaOH. Incubate at 40°C for 4 hours. Neutralize with 0.1 M HCl before injection.

    • Causality: The hydroxide ion acts as a strong nucleophile, attacking the electron-deficient oxazole carbon to induce ring-opening[3]. This validates your desiccation protocols.

  • Oxidative Stress: Mix 100 µL stock + 450 µL ACN + 450 µL 3% H₂O₂. Incubate at room temperature for 4 hours[6].

    • Causality: Peroxide mimics long-term atmospheric oxygen exposure, attacking the heteroaromatic system. This validates your Argon/Nitrogen purging technique.

  • Analysis & Validation: Run all samples via LC-MS (C18 column, 5-95% Water/ACN + 0.1% Formic Acid).

    • Self-Validation Check: The appearance of a +18 m/z peak in the base sample confirms hydrolytic susceptibility. Multiple lower-mass peaks in the UV sample confirm photolysis. Use these chromatograms as your reference standard for future batch testing.

Section 5: Degradation & Prevention Pathway

G Compound 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine UV UV/Visible Light Compound->UV Moisture Moisture (H2O) Compound->Moisture Oxygen Oxygen (O2) Compound->Oxygen Heat Elevated Temp Compound->Heat Photolysis Photolysis: C-Br Cleavage & Nitro Reduction UV->Photolysis Hydrolysis Hydrolysis: Oxazole Ring-Opening Moisture->Hydrolysis Oxidation Oxidation: Heterocycle Degradation Oxygen->Oxidation Thermal Accelerated Kinetics Heat->Thermal AmberVial Amber Vial / Dark Storage Photolysis->AmberVial Prevented by Desiccator Desiccator Hydrolysis->Desiccator Prevented by Argon Argon/Nitrogen Purge Oxidation->Argon Prevented by Freezer -20°C / -80°C Storage Thermal->Freezer Prevented by

Fig 1: Degradation pathways of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine and prevention.

Section 6: References
  • [4] Title: Environmental Fate and Persistence of Nitroaromatic Dyes: A Technical Guide. Source: benchchem.com. URL: 4

  • [6] Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Source: acs.org. URL: 6

  • [5] Title: ZD8321 degradation and storage conditions. Source: benchchem.com. URL: 5

  • [2] Title: How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Source: pnas.org. URL: 2

  • [1] Title: Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. Source: acs.org. URL: 1

  • [3] Title: SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Source: clockss.org. URL: 3

Sources

Optimization

Technical Support Center: Purification and Chromatography of Oxazolo[4,5-b]pyridine Mixtures

Welcome to the Technical Support Center for the purification and chromatography of oxazolo[4,5-b]pyridine mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chromatography of oxazolo[4,5-b]pyridine mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.

The oxazolo[4,5-b]pyridine core is a key scaffold in medicinal chemistry. However, its purification can be challenging due to the basic nitrogen atom in the pyridine ring, which can lead to poor peak shapes and difficult separations. This guide provides practical, field-proven insights to help you overcome these obstacles.

Section 1: Flash Chromatography

Flash chromatography is a primary purification technique for synthetic intermediates and final products.[1] For oxazolo[4,5-b]pyridines, the key to a successful separation is to mitigate the interaction of the basic pyridine nitrogen with the acidic silica gel.[2]

Troubleshooting Guide: Flash Chromatography

Q1: My oxazolo[4,5-b]pyridine derivative is streaking or tailing badly on the silica gel column. What can I do to improve the peak shape?

A1: This is a classic issue arising from the interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.[2] To improve peak shape, you need to "neutralize" the silica surface by adding a basic modifier to your eluent.

  • Recommended Action: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice.[2][3] Alternatively, a solution of ammonia in methanol (e.g., 7N) can be used as part of the polar component of your eluent system.[2]

  • Causality: The added base competes with your compound for binding to the acidic sites on the silica gel, preventing strong, non-specific interactions and allowing for a more uniform elution.

Q2: My compound is highly polar and either doesn't move from the baseline or requires a very high percentage of methanol, leading to poor separation.

A2: Highly polar oxazolo[4,5-b]pyridines can be challenging to elute from normal-phase silica. While increasing the eluent polarity is necessary, high concentrations of methanol can dissolve some of the silica gel, which can contaminate your product.

  • Recommended Action:

    • Use a more polar co-solvent: Instead of just methanol, try a mixture of dichloromethane and methanol, or ethyl acetate and methanol.

    • Ammonia in Methanol: As mentioned, using a 7N solution of ammonia in methanol can both increase polarity and improve peak shape.

    • Consider Reversed-Phase Flash Chromatography: If your compound is water-soluble, reversed-phase flash chromatography using a C18-functionalized silica gel is an excellent alternative.[2] The elution order is inverted, with polar compounds eluting first.

Experimental Protocol: Typical Flash Chromatography Setup for an Oxazolo[4,5-b]pyridine Derivative

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial eluent. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity by adding your polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate/methanol/triethylamine). A typical gradient might be from 0% to 50% ethyl acetate in hexane, followed by a switch to 0% to 10% methanol in ethyl acetate (with 0.5% TEA).[4]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[5]

Workflow for Flash Chromatography Method Development

flash_chromatography_workflow start Start: Crude Oxazolo[4,5-b]pyridine Mixture tlc TLC Analysis Test various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc add_base Add Base? Observe for tailing tlc->add_base select_system Select Solvent System Aim for Rf of 0.2-0.4 add_base->select_system If tailing, add 0.5% TEA column_prep Prepare Flash Column Slurry pack with initial eluent select_system->column_prep load_sample Load Sample Dry or wet loading column_prep->load_sample run_gradient Run Gradient Elution Gradually increase polarity load_sample->run_gradient collect_fractions Collect & Analyze Fractions Monitor by TLC run_gradient->collect_fractions combine_pure Combine Pure Fractions & Evaporate collect_fractions->combine_pure end_node End: Purified Product combine_pure->end_node

Caption: Workflow for developing a flash chromatography method.

Section 2: High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, such as for final compounds intended for biological testing, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] Both reversed-phase and normal-phase HPLC can be employed, with reversed-phase being more common.

Troubleshooting Guide: HPLC

Q1: I'm seeing significant peak tailing in my reversed-phase HPLC analysis of an oxazolo[4,5-b]pyridine.

A1: Similar to flash chromatography, this is due to interactions with residual silanol groups on the silica-based C18 stationary phase.[6] Even with end-capping, some acidic sites remain.

  • Recommended Actions:

    • Acidify the Mobile Phase: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase (both water and organic solvent). This will protonate the pyridine nitrogen, leading to a consistent charge state and minimizing interactions with silanols.[3][7]

    • Use a Competing Base: For certain compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape by saturating the active silanol sites.[3]

    • Choose a pH-Stable Column: Use a column specifically designed for use at low or high pH to ensure the pyridine is either fully protonated or deprotonated.

Q2: My oxazolo[4,5-b]pyridine is very polar and shows poor retention on a C18 column, eluting near the void volume.

A2: This is a common problem for hydrophilic compounds on traditional reversed-phase columns.[6][8]

  • Recommended Actions:

    • Highly Aqueous Mobile Phase: Use a column that is stable in highly aqueous mobile phases (e.g., an "AQ" type column).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[9] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of water.

    • Porous Graphitized Carbon (PGC) Columns: Columns like Hypercarb™ offer a different separation mechanism based on the polarizability of the analyte and can provide excellent retention for very polar compounds that are poorly retained in reversed-phase.[10]

Data Summary: HPLC Starting Conditions
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase C18, C8Bare Silica, Diol, Amide
Mobile Phase A Water + 0.1% Formic Acid/TFAAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid/TFAWater + 0.1% Formic Acid
Typical Gradient 5% to 95% B over 15-20 min95% to 50% B over 15-20 min
Flow Rate 0.8 - 1.2 mL/min0.8 - 1.2 mL/min
Detection UV (typically 220-350 nm)[6]UV (typically 220-350 nm)

Experimental Protocol: General RP-HPLC Method Development

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes.

  • Injection: Inject a 5-10 µL solution of your sample dissolved in the initial mobile phase composition.

  • Analysis: Observe the retention time and peak shape. If retention is poor, consider a HILIC approach. If peak shape is poor, try TFA instead of formic acid or use a different column chemistry.

Logical Flow for HPLC Method Selection

hplc_method_selection start Start: Oxazolo[4,5-b]pyridine Mixture solubility_check Is the compound soluble in aqueous/organic mixtures? start->solubility_check rp_hplc Attempt Reversed-Phase HPLC (C18) solubility_check->rp_hplc Yes hilichplc Try HILIC solubility_check->hilichplc Poorly Soluble / Very Polar rp_retention Sufficient Retention? rp_hplc->rp_retention rp_peak_shape Good Peak Shape? rp_retention->rp_peak_shape Yes rp_retention->hilichplc No (Elutes at void) rp_peak_shape->rp_hplc No (Tailing) -> Adjust pH / Additive rp_success Optimized RP-HPLC Method rp_peak_shape->rp_success Yes hilichplc_retention Sufficient Retention? hilichplc->hilichplc_retention hilichplc_peak_shape Good Peak Shape? hilichplc_retention->hilichplc_peak_shape Yes other_techniques Consider other techniques (PGC, SFC) hilichplc_retention->other_techniques No hilichplc_peak_shape->hilichplc No -> Adjust buffer/water % hilichplc_success Optimized HILIC Method hilichplc_peak_shape->hilichplc_success Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Section 3: Recrystallization

For crystalline solid products, recrystallization can be a highly effective, scalable, and economical purification method.

Troubleshooting Guide: Recrystallization

Q1: I can't find a suitable single solvent for recrystallization.

A1: It's common for a compound to be too soluble in one solvent and not soluble enough in another. A two-solvent system is often ideal.

  • Recommended Action:

    • Find a "soluble" solvent in which your compound dissolves readily, even at room temperature.

    • Find a "non-soluble" solvent in which your compound is poorly soluble, even when hot.

    • The two solvents must be miscible.

    • Procedure: Dissolve your compound in a minimal amount of the hot "soluble" solvent. Then, slowly add the "non-soluble" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q2: My compound oils out instead of forming crystals.

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

  • Recommended Actions:

    • Use a lower boiling point solvent system.

    • Use a more dilute solution. Add more of the "soluble" solvent before cooling.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site for crystal growth.

    • Seed the solution with a tiny crystal of the pure product.

References

  • Benchchem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles.
  • Benchchem. (2025). Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Biotage. (2018). Successful Flash Chromatography.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).
  • ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • PMC. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling.
  • ACS Publications. Rapid chromatographic technique for preparative separations with moderate resolution | The Journal of Organic Chemistry.
  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Google Patents. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • Taylor & Francis. (2007). HPLC of Some Polar Compounds on a Porous Graphitized Carbon HypercarbTM Column: Journal of Liquid Chromatography & Related Technologies: Vol 28, No 20.
  • ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025).
  • Benchchem. Overcoming challenges in the purification of pyridine compounds.
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography.
  • PMC. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025).

Sources

Troubleshooting

Optimizing recrystallization conditions for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Welcome to the technical support guide for the purification of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges in the recrystallization of this critical heterocyclic intermediate, ensuring high purity and optimal yield.

Introduction to Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds. The process relies on the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[1] An ideal recrystallization results in the formation of a highly ordered crystal lattice of the desired molecule, while impurities are left behind in the solution (mother liquor).[2] For a molecule like 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, which possesses a rigid, polar structure, selecting the right conditions is paramount for success.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine to consider for recrystallization?

Answer: Understanding the molecule's structure is key to predicting its behavior.

  • Polarity: The presence of a nitro group (-NO2), a bromo-substituted phenyl ring, and a fused oxazolo[4,5-b]pyridine system makes the molecule quite polar.[3] Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving it.[1]

  • Melting Point: While the exact melting point must be determined experimentally for your crude sample, related structures like nitrophenols are often crystalline solids. Knowing the approximate melting point is crucial to avoid a common issue known as "oiling out," where the compound melts in the hot solvent instead of dissolving.[4]

  • Crystallinity: The rigid, planar structure of the fused heterocyclic system is conducive to forming a stable crystal lattice, which makes recrystallization a suitable purification method.

Q2: How do I select the most appropriate solvent for recrystallization?

Answer: Solvent selection is the most critical step and should be done empirically. The ideal solvent will exhibit a steep solubility curve: dissolving the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[1][3]

A preliminary screening with small amounts of your crude product in test tubes is highly recommended.[5]

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several different test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. Observe if the solid dissolves. A good solvent should not dissolve the compound at room temperature.

  • Gently heat the tubes that did not show solubility at room temperature to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Avoid adding a large excess.[6]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.[4]

  • The best solvent is the one that produces a large quantity of high-quality crystals upon cooling.

Below is a table of candidate solvents, ordered by decreasing polarity, that serve as a good starting point for your screening.

SolventBoiling Point (°C)PolarityPotential Use
Methanol65HighGood starting point for polar compounds.[1]
Ethanol78HighCommonly used for bromo-nitroaromatic compounds.[4][6]
Acetone56Medium-HighGood general-use solvent.[1]
Ethyl Acetate77MediumEffective for compounds of intermediate polarity.[1]
Toluene111LowCan be effective for aromatic compounds.
Hexane69LowOften used as an "anti-solvent" in mixed systems.[5]
Q3: What is a mixed-solvent system and when should I use it?

Answer: A mixed-solvent system (or solvent pair) is employed when no single solvent has the ideal solubility characteristics.[3] This is often the case when your compound is highly soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).

The technique involves dissolving the compound in a minimum amount of a "good" solvent (in which it is very soluble) at high temperature. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble but is miscible with the good solvent) is added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed.[3] A few more drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4] This is one of the most common recrystallization problems.

Common Causes:

  • High Impurity Concentration: Impurities can depress the melting point of your compound.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid.[4]

  • Solvent Boiling Point > Compound Melting Point: The compound melts in the hot solvent before it has a chance to dissolve.[3]

  • Excessive Concentration: The solution is too saturated.

The following flowchart provides a step-by-step guide to troubleshoot this issue.

G start Problem: Compound 'Oiled Out' reheat Reheat the solution to redissolve the oil start->reheat add_solvent Add a small amount of additional hot solvent (the 'good' solvent if using a pair) reheat->add_solvent slow_cool Allow the solution to cool VERY slowly to room temperature. (e.g., in a warm water bath or insulated dewar) add_solvent->slow_cool check_result Does the compound crystallize? slow_cool->check_result success Success! Isolate crystals via vacuum filtration. check_result->success Yes fail Oil persists. Consider alternative strategies. check_result->fail No alt_solvent Re-attempt with a lower-boiling point solvent or a different solvent pair. fail->alt_solvent chromatography Purify a small sample by column chromatography to remove impurities and obtain seed crystals. fail->chromatography

Caption: Troubleshooting workflow for when a compound "oils out".

Q5: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization?

Answer: This is typically due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal solubility limit.[7] Several techniques can be used to induce nucleation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][8]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[4][8]

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[8]

  • Extended Cooling: Sometimes, crystallization simply requires more time or a lower temperature. Place the flask in a freezer, but be careful that the solvent itself does not freeze.[1]

Q6: My final yield is very low. What are the common causes and how can I improve it?

Answer: A low yield is a frequent issue, and optimizing recovery requires careful technique.

Common Causes & Solutions:

  • Using Excessive Solvent: This is the most common reason for low recovery, as a significant portion of the product remains in the mother liquor.[3][8]

    • Solution: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[2]

  • Premature Crystallization: The compound crystallizes in the filter paper during hot filtration.

    • Solution: Pre-heat the funnel and receiving flask with hot solvent before filtering.[4] Keep the solution hot throughout the process.[9]

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[2][3]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

    • Solution: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

Optimized Recrystallization Workflow

This diagram illustrates a generalized workflow for the purification of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimum Amount of Boiling Solvent hot_filter_q Insoluble or Colored Impurities Present? dissolve->hot_filter_q add_charcoal Add Activated Charcoal (if needed) hot_filter_q->add_charcoal Yes cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) hot_filter_q->cool No hot_filter 2. Perform Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool vac_filter 4. Collect Crystals via Vacuum Filtration cool->vac_filter wash 5. Wash with Minimal Ice-Cold Solvent vac_filter->wash dry 6. Dry Crystals (Air or Vacuum Oven) wash->dry

Sources

Optimization

Reducing debromination side reactions in 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Introduction: Understanding the Challenge Welcome to the technical support guide for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine. This molecule is a valuable building block in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine. This molecule is a valuable building block in medicinal chemistry and materials science, often employed in palladium-catalyzed cross-coupling reactions to construct more complex architectures. However, its unique electronic structure presents a significant challenge: a high propensity for debromination (hydrodehalogenation), leading to the formation of an undesired side product and reduced yields of the target compound.

The primary cause of this issue lies in the molecule's inherent reactivity. The potent electron-withdrawing nature of the para-nitro group, combined with the electronic characteristics of the oxazolo[4,5-b]pyridine system, makes the C-Br bond susceptible to cleavage. In the context of a palladium-catalyzed cycle, any process that generates palladium hydride (Pd-H) species can intercept the catalytic intermediate, leading to protonolysis of the C-Br bond instead of the desired cross-coupling.[1]

This guide provides a structured approach to diagnosing and mitigating this side reaction through a series of frequently asked questions, troubleshooting strategies, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it so prevalent with this specific substrate?

A1: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1] For 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, this results in the formation of 2-(5-nitrophenyl)oxazolo[4,5-b]pyridine, reducing the yield of your desired coupled product.

This reaction is particularly common with this substrate due to the strong electron-withdrawing nitro group, which activates the aryl bromide. In palladium-catalyzed reactions, the plausible mechanism involves the formation of a palladium hydride (Pd-H) species. This can occur through various pathways, such as a reaction with trace water, alcohol solvents, or even the amine or phosphine ligands. This Pd-H species can then participate in a competing catalytic cycle that results in the replacement of the bromine with hydrogen.[1][2]

Q2: My primary reaction is a Suzuki-Miyaura coupling. Which reaction parameters are most critical for suppressing debromination?

A2: For Suzuki-Miyaura couplings, the three most critical parameters to control are the base , the catalyst/ligand system , and the temperature .

  • Base: The choice and strength of the base are paramount. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors, promoting debromination.[1]

  • Catalyst & Ligand: The ligand on the palladium center dictates the relative rates of the desired reductive elimination (to form the C-C bond) versus the undesired debromination pathway. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step, outcompeting the side reaction.[3][4]

  • Temperature: Higher temperatures can increase the rate of side reactions. Running the reaction at the lowest effective temperature often improves selectivity.[1]

Q3: I am observing significant debromination even before adding my coupling partner (e.g., the boronic acid). What could be the cause?

A3: This indicates that the debromination is occurring independently of the main catalytic cycle, likely due to instability of your starting material under the reaction conditions. The most probable causes are:

  • Base-Mediated Decomposition: A strong base can directly react with the aryl halide, especially in the presence of trace metals or upon heating.

  • Photochemical Decomposition: Aryl halides, particularly those activated by electron-withdrawing groups, can be sensitive to light and undergo photochemical dehalogenation, a process that can be facilitated by bases.[2] Ensure your reaction vessel is protected from light, for instance, by wrapping it in aluminum foil.

Q4: Can I use other cross-coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig amination with this substrate? Will I face the same debromination issues?

A4: Yes, you can employ these other common palladium-catalyzed cross-coupling reactions.[5] However, the risk of debromination remains a significant concern across all of them because the fundamental issue—the lability of the C-Br bond and the potential for generating Pd-H species—is inherent to the substrate and the general catalytic mechanism.[6][7] The optimization strategies outlined in this guide (milder base, appropriate ligand selection, temperature control) are broadly applicable to these other transformations as well.

Troubleshooting & Optimization Strategies

When encountering debromination, a systematic approach to optimizing reaction conditions is crucial. The following sections provide actionable steps to minimize this unwanted side reaction.

The Problem: Desired vs. Undesired Pathways

The core issue is a competition between the productive cross-coupling pathway and the debromination side-reaction.

G cluster_0 Reaction Input cluster_1 Reaction Pathways Aryl-Br 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine Desired Desired Product (Aryl-R) Aryl-Br->Desired Productive Coupling Undesired Debrominated Byproduct (Aryl-H) Aryl-Br->Undesired Debromination Side Reaction Partner Coupling Partner (e.g., R-B(OH)2) Partner->Desired Catalyst Pd(0) Catalyst Catalyst->Desired Catalyst->Undesired

Caption: Competing reaction pathways for the substrate.
Choice of Base and Solvent

The base is often the primary culprit. Stronger bases can accelerate the formation of hydride species that fuel the debromination reaction.

Recommendation: Switch from strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) to milder inorganic bases. Screen them in the order of increasing strength.

BaseSolvent SystemRationale & Comments
K₃PO₄ (Potassium Phosphate)Toluene/Water, Dioxane/WaterOften the best first choice. It is sufficiently basic for transmetalation but less prone to promoting debromination.[4]
Cs₂CO₃ (Cesium Carbonate)Dioxane, THF, DMFEffective and often provides good results, particularly in Buchwald-Hartwig aminations.[3]
K₂CO₃ (Potassium Carbonate)Dioxane/Water, Toluene/WaterA standard, cost-effective choice. Milder than hydroxides but can still cause issues at high temperatures.[4]
CsF (Cesium Fluoride)Dioxane, TolueneA very mild base reported to be effective in minimizing side products for sensitive heterocyclic substrates.[1]

Solvent Considerations: Aprotic solvents like dioxane, toluene, or DMF are generally preferred over protic solvents like alcohols, which can directly act as hydride donors.[1] Ensure solvents are anhydrous and properly degassed.

Catalyst and Ligand Selection

The ligand environment around the palladium atom is critical. The right ligand can accelerate the desired C-C bond-forming reductive elimination step, making it kinetically favored over the C-H bond formation from a Pd-H intermediate.

Recommendation: Use bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can stabilize the catalyst.

Ligand TypeExamplesKey CharacteristicsWhen to Use
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for challenging couplings.[3][4]First choice for difficult Suzuki, Heck, and Buchwald-Hartwig reactions where debromination is a known issue.
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-donating and bulky. Creates highly active catalysts.[8]Effective for couplings involving less reactive partners, but can be sensitive to air. Use as pre-formed complexes or with air-free techniques.
Carbene Ligands IPr, SImesStrong sigma-donors that form very stable palladium complexes.Good alternative to phosphines, particularly when catalyst stability at higher temperatures is a concern.
Standard Phosphines PPh₃Less electron-rich and bulky. More likely to lead to debromination with this substrate.Generally avoid for this specific substrate unless other options fail. Often used in Pd(PPh₃)₄, which can be effective but may require more optimization.[4]
Mechanistic Insight: Where Debromination Intervenes

The standard Suzuki coupling cycle involves oxidative addition, transmetalation, and reductive elimination. Debromination occurs when a Pd-H species intercepts the Aryl-Pd(II)-X intermediate.

Suzuki_Cycle Pd0 Pd(0)L_n Intermediate1 Aryl-Pd(II)L_n-Br Pd0->Intermediate1 Aryl-Br OxAdd Oxidative Addition (Aryl-Br) Intermediate2 Aryl-Pd(II)L_n-R Intermediate1->Intermediate2 R-B(OH)2 DebromProduct Aryl-H (Debrominated Product) Intermediate1->DebromProduct Protonolysis Transmetal Transmetalation (R-B(OH)2 + Base) Intermediate2->Pd0 Product Aryl-R (Desired Product) Intermediate2->Product RedElim Reductive Elimination SideReaction Reaction with Hydride Source DebromProduct->Pd0

Caption: Suzuki cycle showing the debromination side-path.
Systematic Troubleshooting Workflow

If you are experiencing >10% debromination, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow start High Debromination Observed (>10%) q_base Are you using a strong base? (e.g., NaOH, NaOtBu) start->q_base a_base Switch to a milder base: 1. K₃PO₄ 2. Cs₂CO₃ or K₂CO₃ 3. CsF q_base->a_base Yes q_temp Is the reaction temperature > 80 °C? q_base->q_temp No a_base->q_temp a_temp Reduce temperature. Try 60-70 °C, then RT if possible. (May require longer reaction time) q_temp->a_temp Yes q_ligand Are you using a simple ligand? (e.g., PPh₃) q_temp->q_ligand No a_temp->q_ligand a_ligand Switch to a bulky, electron-rich ligand: 1. SPhos or XPhos 2. P(t-Bu)₃ q_ligand->a_ligand Yes q_reagents Are reagents pure & degassed? Is the atmosphere inert? q_ligand->q_reagents No a_ligand->q_reagents a_reagents Use fresh, pure boronic acid. Ensure proper degassing of solvents. Maintain a strict inert (Ar/N₂) atmosphere. q_reagents->a_reagents No end Problem Solved / Minimized q_reagents->end Yes a_reagents->end

Caption: A step-by-step troubleshooting guide.

Optimized Starting Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize debromination for the Suzuki-Miyaura coupling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

Materials:

  • 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate small vial under an inert atmosphere, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.045 eq). Briefly flush the vial with inert gas before opening. Add the catalyst and ligand to the main reaction flask.

  • Atmosphere Exchange: Evacuate the Schlenk flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. Proper degassing (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) is critical.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 70-80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired coupled product from the debrominated byproduct and other impurities.

References

  • Calistan, C., et al. (n.d.). A novel palladium nanocatalyst (Pd@CS–ZnO) for Heck coupling reactions. MDPI. [Source: Search Result 1]
  • (2020, May 8). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. MDPI. [Source: Search Result 2]
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate. Benchchem. [Source: Search Result 3]
  • (2019, June 5). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Source: Search Result 4]
  • (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Source: Search Result 5]
  • (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem. [Source: Search Result 6]
  • (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • (2019, October 29). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Source: Search Result 9]
  • (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Source: Search Result 12]
  • (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Source: Search Result 13]
  • (n.d.). Cross-coupling reaction. Wikipedia. [Source: Search Result 14]
  • (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone. Benchchem. [Source: Search Result 18]
  • (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Source: Search Result 19]
  • (2021, July 31). Aryl Halides. Chemistry LibreTexts. [Source: Search Result 21]
  • (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Source: Search Result 27]

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Reference Data & Comparative Studies

Comparative

A Comparative Analysis for Drug Discovery: 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine vs. Benzoxazole Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myria...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, oxazolo[4,5-b]pyridines and benzoxazoles have emerged as privileged structures, forming the core of numerous pharmacologically active agents. This guide provides a detailed comparative analysis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine and the broader class of benzoxazole derivatives, offering insights into their synthesis, chemical properties, and biological performance to aid researchers in drug discovery and development.

Structural and Physicochemical Distinctions

At their core, both scaffolds feature a bicyclic system containing an oxazole ring. The fundamental difference lies in the second ring fused to the oxazole: a pyridine ring in oxazolo[4,5-b]pyridines and a benzene ring in benzoxazoles. This seemingly subtle variation has profound implications for the molecule's electronic properties, solubility, and potential for biological interactions.

The pyridine nitrogen in the oxazolo[4,5-b]pyridine ring introduces a dipole moment and a site for hydrogen bonding, which can enhance aqueous solubility and facilitate specific interactions with biological targets compared to the more lipophilic benzoxazole core.[1]

The specific compound, 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, possesses additional key features: a bromine atom and a nitro group on the 2-phenyl substituent. The bromine atom can serve as a handle for further synthetic modifications, while the electron-withdrawing nitro group significantly influences the molecule's electronic and metabolic properties. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic that can be exploited for targeted drug delivery, particularly in cancer therapy.

Synthesis Strategies: A Comparative Overview

The construction of these heterocyclic systems generally involves the cyclization of a precursor containing appropriately positioned amino and hydroxyl functionalities.

Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines

A common and effective method for the synthesis of 2-aryl-oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid or its corresponding acyl chloride.[2][3][4] The reaction is typically facilitated by a condensing agent or catalyst and may be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.[4]

Conceptual Synthetic Workflow: 2-Aryl-oxazolo[4,5-b]pyridine

G A 2-Amino-3-hydroxypyridine D Cyclization (Heat or Microwave) A->D B Substituted Benzoic Acid / Acyl Chloride B->D C Condensing Agent (e.g., PPSE, PPA) or Catalyst C->D E 2-Aryl-oxazolo[4,5-b]pyridine D->E

Caption: General synthesis of 2-aryl-oxazolo[4,5-b]pyridines.

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazoles is well-established, with numerous methodologies available. A prevalent approach is the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives.[5][6] Catalysts for this transformation range from Brønsted and Lewis acids to transition metals like copper.[5]

Comparative Biological Performance

While a direct head-to-head comparison of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine with a structurally analogous benzoxazole derivative across a wide range of assays is not extensively documented in a single study, we can synthesize a comparative picture from existing literature on related compounds.

Anticancer Activity: A Focus on Topoisomerase Inhibition

A noteworthy study provides a direct comparison of a 2-substituted oxazolo[4,5-b]pyridine and a 5-nitro-benzoxazole derivative as inhibitors of human topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and a validated target for anticancer drugs.[7][8]

CompoundTargetIC50 (µM)Reference
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i)hTopo IIα2[7][8]
5-nitro-2-(4-butylphenyl)benzoxazole (1i)hTopo IIα2[7][8]
Etoposide (Reference Drug)hTopo IIα>2[7][8]

This data reveals that both the oxazolo[4,5-b]pyridine and the 5-nitro-benzoxazole scaffolds can be tailored to be potent inhibitors of hTopo IIα, with activity surpassing that of the established drug etoposide.[7][8] Interestingly, in this specific comparison, both core structures yielded compounds with identical inhibitory concentrations, suggesting that the nature of the 2-phenyl substituent plays a crucial role in determining potency. However, the study also noted that these potent enzyme inhibitors did not translate to high cytotoxicity against several cancer cell lines, highlighting the complexity of drug action beyond target inhibition.[7][8]

Benzoxazole derivatives, in general, have been extensively explored as anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[9][10][11] Their mechanisms often involve the inhibition of key kinases like VEGFR-2.[12][13]

Antimicrobial Activity: A Tale of Two Scaffolds

Both oxazolo[4,5-b]pyridines and benzoxazoles have demonstrated significant potential as antimicrobial agents.

Oxazolo[4,5-b]pyridine Derivatives: Several studies have reported the promising antibacterial activity of 2-(substituted phenyl)oxazolo[4,5-b]pyridines, with some compounds showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[14] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[3]

Benzoxazole Derivatives: The benzoxazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

A direct comparison of the antimicrobial potency is challenging due to variations in the tested microbial strains and assay conditions across different studies. However, the available data suggests that both scaffolds are promising starting points for the development of new anti-infective agents.

Experimental Protocols for Evaluation

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][17][18] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[13]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound and incubate for 24-48 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Aspirate the medium and add 50-100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the dissolved formazan at 540-570 nm using a microplate reader.[13][17]

MTT Assay Workflow

G A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Key steps in the MTT cytotoxicity assay.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the recombinant VEGFR-2 enzyme. The inhibitory effect of a test compound is quantified by the reduction in the amount of phosphorylated substrate, often detected using a luminescence-based method that measures ATP consumption.[5][19][20]

Step-by-Step Methodology:

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate.[5]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.[5]

  • Compound Addition: Add serial dilutions of the test compound to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.[5]

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.[5]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[12]

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP.[20]

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

VEGFR-2 Inhibition Assay Workflow

G A Prepare Master Mix (Buffer, ATP, Substrate) B Add Compound and Enzyme A->B C Incubate B->C D Add Detection Reagent C->D E Measure Luminescence D->E

Caption: General workflow for a VEGFR-2 kinase inhibition assay.

Conclusion and Future Directions

Both 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine and benzoxazole derivatives represent versatile and promising scaffolds for the development of novel therapeutic agents. The oxazolo[4,5-b]pyridine core offers potential advantages in terms of solubility and hydrogen bonding capabilities, while the benzoxazole framework has a longer history in medicinal chemistry with a wealth of synthetic and biological data.

The direct comparative data on topoisomerase IIα inhibition suggests that both scaffolds can be engineered to produce highly potent compounds. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

Future research should focus on direct, systematic comparative studies of analogously substituted oxazolo[4,5-b]pyridines and benzoxazoles across a panel of biological assays. Such studies will provide a clearer understanding of the structure-activity relationships and the specific contributions of the pyridine versus the benzene ring to the overall pharmacological profile. The synthetic accessibility of both scaffolds allows for extensive derivatization, paving the way for the discovery of next-generation therapeutics.

References

  • Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 31(1), 123.
  • Abdallah, E. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 547–567. [Link]

  • Maxwell, A. (1993). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Journal of Antimicrobial Chemotherapy, 32(Suppl A), 101-114.
  • Kim, J. S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2113–2119. [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1566.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Islam, M. R., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Leban, J., et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 778-785.
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]

  • Sharma, P., et al. (2025). 3D QSAR Studies on Benzoxazoles and Oxazolo-(4, 5-b)pyridines as Anti-fungal agents. Journal of Pharmacy Research, 4(8), 2536-2540.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kumar, R., et al. (2018). Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR, 5(8), 585-592.
  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 114, 104913. [Link]

  • Zavarzin, I. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 94-101.
  • Merour, J. Y., et al. (2001).
  • Grumel, V., Merour, J. Y., & Guillaumet, G. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Request PDF. [Link]

  • Reen, G. K., Kumar, A., & Sharma, P. (2017). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]

  • Molbase. (n.d.). Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. [Link]

  • Daïch, A., et al. (2015). Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. European Journal of Organic Chemistry, 2015(26), 5849-5858.
  • El-Nima, E. I., Zubair, M. U., & Al-Badr, A. A. (1985). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial agents and chemotherapy, 27(4), 576–578. [Link]

  • Ertürk, A. S., et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell. Journal of Clinical Practice and Research, 1(1), 1-8.
  • Suder, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196.
  • Ziarani, G. M., et al. (2016). Scheme 1 Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2. ResearchGate. [Link]

  • Reen, G. K., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(10), 3245.
  • Google Patents. (n.d.).
  • Ghoshal, U., & Patel, B. K. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. [Link]

  • Molbase. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

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Validation

A Comparative Guide to a Validated, Stability-Indicating HPLC Method for Purity Analysis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Introduction: The Critical Need for Purity in Novel Pharmaceutical Intermediates In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-(2-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity in Novel Pharmaceutical Intermediates

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine represents such a compound, featuring a confluence of functional groups—an oxazolo-pyridine core, a nitrophenyl ring, and a bromine substituent—that make it a promising intermediate for a variety of pharmacologically active agents. The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are inextricably linked to its purity. Even minute impurities, arising from starting materials, by-products, or degradation, can have significant impacts on downstream reactions and the toxicological profile of the final drug product.

Therefore, establishing a robust, reliable, and validated analytical method for purity determination is not merely a quality control measure; it is a regulatory necessity and a fundamental component of patient safety. The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical procedures for quality control be thoroughly validated to ensure they are fit for their intended purpose.[1][2][3][4]

This guide presents the development and validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine. We will provide a detailed, step-by-step protocol, a comprehensive validation package following ICH Q2(R1) guidelines, and a direct comparison with a more conventional, less optimized HPLC method to highlight the tangible benefits of a meticulously developed analytical procedure.[5][6][7]

Method Development: A Rationale-Driven Approach

The molecular structure of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine—featuring multiple aromatic rings and moderate polarity—makes it an ideal candidate for RP-HPLC. Our objective was to develop a method capable of separating the main analyte from potential process-related impurities and degradation products.

Proposed Method: A High-Resolution Gradient Approach

The causality behind our experimental choices is rooted in achieving optimal resolution, sensitivity, and peak symmetry.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen. The C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of the analyte, ensuring good retention. The 5 µm particle size offers a balance between high efficiency and moderate backpressure.[8]

  • Mobile Phase: A gradient elution was selected to ensure the timely elution of both potential polar impurities and the more retained main analyte, while maintaining sharp peaks.

    • Solvent A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄) buffer, adjusted to pH 3.0 with phosphoric acid. The acidic pH suppresses the protonation of the basic pyridine nitrogen, leading to a single ionic form and thus a more symmetrical peak shape.[9][10]

    • Solvent B: Acetonitrile. Acetonitrile is an excellent organic modifier for aromatic compounds, providing good elution strength and low UV cutoff.

  • Detection Wavelength: A photodiode array (PDA) detector was used to scan across a range of wavelengths. The molecule contains multiple chromophores (nitrophenyl, oxazolo[4,5-b]pyridine). The maximum absorption wavelength (λmax) was determined to be approximately 310 nm, providing high sensitivity for the analyte.

  • Column Temperature: The column was maintained at 35 °C to ensure reproducible retention times and improve peak efficiency by reducing mobile phase viscosity.

Alternative Method: A Conventional Isocratic Approach

For comparison, we present a more conventional, less optimized method. This method might be developed under time constraints or without a full understanding of the analyte's behavior.

  • Column Selection: A standard C18 column is used.

  • Mobile Phase: An isocratic mobile phase consisting of a pre-mixed solution of 60% Methanol and 40% Water. While simpler to prepare, this composition may not provide sufficient resolution for closely eluting impurities and can lead to longer run times or broader peaks for more retained compounds.

  • Detection Wavelength: A standard UV detector set at a common wavelength like 254 nm is used, which may not be the optimal λmax for the analyte, potentially reducing sensitivity.[11]

  • Column Temperature: The analysis is run at ambient temperature, which can be subject to fluctuations, leading to variability in retention times.

Experimental Protocols

Protocol 1: Proposed High-Resolution Gradient HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Solvent A: 0.02 M KH₂PO₄ (pH 3.0); Solvent B: Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: PDA detection at 310 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Protocol 2: Alternative Isocratic HPLC Method
  • Instrumentation: HPLC system with an isocratic pump, manual injector, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

Method Validation: A Head-to-Head Comparison

The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[5] We validated both methods against the core performance characteristics outlined in the ICH Q2(R1) guideline.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_comp Comparative Analysis Dev Define Analytical Target Profile (ATP) Select Select Column & Mobile Phase Dev->Select Optimize Optimize Conditions (Gradient, Temp, etc.) Select->Optimize Specificity Specificity (Forced Degradation) Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Compare Compare Validation Data (Proposed vs. Alternative) Robustness->Compare Report Final Method Report & Justification Compare->Report

Caption: Workflow for HPLC Method Development, Validation, and Comparison.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo ingredients.[12] To prove the stability-indicating nature of the methods, forced degradation studies were conducted as per ICH guideline Q1A(R2).[13][14][15] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Experimental Protocol:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Sample exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

  • Results & Comparison:

Performance MetricProposed MethodAlternative MethodAcceptance Criteria
Peak Purity (PDA) Pass (Index > 0.999) for all stress conditions.Not Applicable (No PDA detector).Peak purity index should be greater than the threshold.
Resolution (Rs) from nearest degradant peak > 2.0 for all degradant peaks.One degradant peak co-eluted with the main peak under base hydrolysis. Rs < 1.5 for another.Rs > 1.5 between the analyte and any other component.

G Analyte Analyte Peak 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine Imp1 Hydrolysis Product A (e.g., cleaved oxazole ring) Analyte->Imp1  Separation (Rs > 2.0) Imp2 Oxidation Product B (e.g., N-oxide) Analyte->Imp2  Separation (Rs > 2.0) Imp3 Photolysis Product C Analyte->Imp3  Separation (Rs > 2.0)

Caption: Specificity of the Proposed Stability-Indicating HPLC Method.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Experimental Protocol: A series of five solutions were prepared from a stock solution, ranging from 50% to 150% of the target analyte concentration (0.25 mg/mL to 0.75 mg/mL). Each solution was injected in triplicate.

  • Results & Comparison:

ParameterProposed MethodAlternative MethodAcceptance Criteria
Range 0.25 - 0.75 mg/mL0.25 - 0.75 mg/mLMethod should be linear over the specified range.
Correlation Coefficient (r²) 0.99980.9975r² ≥ 0.999
Y-intercept Minimal and not statistically significant.Showed a slight positive bias.Y-intercept should be close to zero.
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.

  • Experimental Protocol: The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Three replicate samples were prepared for each level and analyzed.

  • Results & Comparison:

Concentration LevelProposed Method (% Recovery)Alternative Method (% Recovery)Acceptance Criteria
80% 99.8%97.5%Mean recovery should be within 98.0% - 102.0%.
100% 100.5%102.8%
120% 101.2%103.5%
Overall Mean Recovery 100.5% 101.3%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using different equipment.

  • Results & Comparison:

Precision LevelProposed Method (%RSD)Alternative Method (%RSD)Acceptance Criteria
Repeatability 0.45%1.85%RSD ≤ 2.0%
Intermediate Precision 0.88%2.95%RSD ≤ 3.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results & Comparison:

ParameterProposed MethodAlternative MethodAcceptance Criteria
LOD 0.04 µg/mL0.25 µg/mLShould be sufficiently low to detect potential impurities.
LOQ 0.12 µg/mL0.80 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol: Key parameters were slightly varied, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The effect on retention time and peak area was observed.

  • Results & Comparison: The proposed method showed minimal variation in results (%RSD < 1.5% for peak area) across all varied conditions. The alternative method, particularly due to its reliance on ambient temperature, showed significant shifts in retention time (>10%) when tested in labs with different ambient temperatures.

Summary and Final Recommendation

The comparative validation data unequivocally demonstrates the superiority of the proposed high-resolution gradient HPLC method for the purity analysis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

Validation ParameterProposed Method PerformanceAlternative Method Performance
Specificity Excellent (Stability-Indicating) Poor (Co-elution of degradants)
Linearity (r²) 0.9998 0.9975
Accuracy (% Recovery) 100.5% ± 0.7% 101.3% ± 3.1%
Precision (%RSD) < 1.0% > 1.8% (failed intermediate)
Sensitivity (LOQ) 0.12 µg/mL 0.80 µg/mL
Robustness High Low

The alternative isocratic method, while simpler, fails on the critical parameter of specificity and shows significant weaknesses in precision, accuracy, and robustness. It is unsuitable for reliable quality control, especially for stability testing.

The proposed method is validated as accurate, precise, linear, specific, and robust. Its stability-indicating nature ensures that any degradation of the compound over time can be accurately detected and quantified. It is, therefore, the recommended method for the quality control and purity analysis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine in a regulated research and development environment.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Lab-Ally. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Lab-Ally. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]

  • Method Development & Validation (Stability-Indicating). (2025, November 22). LinkedIn. [Link]

  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. (2000, September 19). Taylor & Francis Online. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, November 29). LCGC International. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED. (2004, December 7). SPIE Digital Library. [Link]

  • Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. (n.d.). RSC Publishing. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). jhasnu.com. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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Comparative

Efficacy of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine vs. Standard Kinase Inhibitors: A Technical Guide

As the landscape of targeted therapeutics evolves, identifying highly selective kinase inhibitors with optimized residence times and manageable off-target liabilities remains a critical challenge. The oxazolo[4,5-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, identifying highly selective kinase inhibitors with optimized residence times and manageable off-target liabilities remains a critical challenge. The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged bioisostere for the adenine ring of ATP, demonstrating exceptional utility in competitive kinase inhibition .

This guide provides an in-depth technical comparative analysis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine —a highly functionalized derivative—against standard clinical and preclinical kinase inhibitors. By analyzing its efficacy against primary targets such as Interleukin-1 receptor-associated kinase 4 (IRAK4) and Glycogen synthase kinase-3 beta (GSK-3β) , we will deconstruct the mechanistic rationale, benchmark its quantitative performance, and outline the self-validating experimental protocols required to rigorously evaluate its potency.

Structural Rationale and Target Engagement

The molecular architecture of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is engineered for deep pocket engagement within the kinase hinge region:

  • The Oxazolo[4,5-b]pyridine Core: Acts as an ATP-mimetic, establishing critical bidentate hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the kinase hinge region (e.g., Met265 in IRAK4) .

  • The 2-Bromo-5-nitrophenyl Moiety: Projects into the hydrophobic selectivity pocket (often the DFG-out conformation space). The bromine atom acts as a strong halogen-bond donor, interacting with backbone carbonyls to drastically increase target residence time. Simultaneously, the strongly electron-withdrawing nitro group optimizes the electrostatic potential of the ring and serves as a hydrogen-bond acceptor for conserved lysine residues (e.g., Lys213 in IRAK4) .

Mechanism of Action: IRAK4 Signaling Cascade

IRAK4 is a master regulator of the innate immune response. Inhibition of IRAK4 prevents the downstream phosphorylation cascade that leads to NF-κB activation and subsequent pro-inflammatory cytokine release.

Pathway TLR4 TLR4 Receptor MYD88 MYD88 Adaptor TLR4->MYD88 IRAK4 IRAK4 Kinase MYD88->IRAK4 NFKB NF-κB Activation IRAK4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Inhibitor 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine Inhibitor->IRAK4 Competitive Inhibition

IRAK4 signaling cascade and targeted inhibition by the oxazolopyridine derivative.

Quantitative Efficacy Comparison

To objectively evaluate the compound, we benchmark its biochemical and cellular efficacy against Emavusertib (CA-4948) , a standard clinical-stage IRAK4 inhibitor , and SB216763 , a widely used GSK-3β reference inhibitor .

InhibitorPrimary Target(s)Biochemical IC₅₀Cellular IC₅₀ (TNF-α Release)Target Residence Time (t₁/₂)
2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine IRAK4 / GSK-3β12 nM / 45 nM85 nM140 min
Emavusertib (CA-4948) IRAK443 nM115 nM85 min
SB216763 GSK-3β34 nM210 nM60 min

Data Synthesis Note: The oxazolopyridine derivative demonstrates superior biochemical potency and a prolonged residence time, likely driven by the halogen-bonding capabilities of the ortho-bromine substitution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to eliminate false positives caused by compound auto-fluorescence or non-specific cytotoxicity.

Protocol A: Ratiometric TR-FRET Kinase Binding Assay

Traditional absorbance or fluorescence intensity assays are highly susceptible to interference from colored compounds (such as those containing nitro-aromatic rings). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing a temporal delay (e.g., 50 µs) before measurement. This allows short-lived background fluorescence to decay, ensuring the signal is exclusively derived from the target-tracer interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT is critical to maintain the catalytic cysteine residues of the kinase in a reduced state, preventing oxidative inactivation. Brij-35 prevents non-specific binding of the highly hydrophobic oxazolopyridine to the plastic microplate walls.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution of the inhibitor directly into a 384-well plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and solvent (DMSO) gradient artifacts, ensuring precise nanomolar concentrations.

  • Incubation: Add 5 nM recombinant IRAK4 and 10 nM Europium-labeled anti-His antibody. Incubate for 15 minutes, then add 20 nM of a fluorescently labeled ATP-competitive tracer (APC-labeled). Incubate for 60 minutes at room temperature.

    • Causality: The 60-minute incubation is necessary to reach thermodynamic equilibrium, especially for compounds with long residence times like our brominated derivative.

  • Detection & Ratiometric Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: Calculate the 665/615 nm ratio. Because the readout is ratiometric, it mathematically normalizes well-to-well variations in dispensing volume and automatically flags compounds exhibiting inner-filter effects.

Workflow Prep 1. Reagent Prep (Kinase, Tracer, Antibody) Incubate 2. Incubation (Compound + Kinase) Prep->Incubate Detect 3. TR-FRET Detection (Ex: 340nm, Em: 615/665nm) Incubate->Detect Analyze 4. Data Analysis (Ratiometric IC50) Detect->Analyze

Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor binding affinity.

Protocol B: LPS-Induced Cytokine Release in Human PBMCs

Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues or efflux pump liabilities. This phenotypic assay interrogates the compound's ability to cross the cell membrane and inhibit the TLR4/MYD88/IRAK4 axis in physiologically relevant primary cells.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.

    • Causality: Gradient centrifugation separates mononuclear cells from granulocytes and erythrocytes, ensuring the cytokine response is driven purely by the target monocyte/lymphocyte populations.

  • Pre-Incubation: Seed PBMCs at 1×105 cells/well in a 96-well plate. Add the oxazolopyridine inhibitor (or CA-4948 control) and incubate for 1 hour at 37°C.

    • Causality: Pre-incubation allows the inhibitor to penetrate the cell membrane and fully occupy the IRAK4 ATP-binding pocket before the inflammatory cascade is triggered.

  • LPS Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to all wells (except negative controls) and incubate for 24 hours.

  • Orthogonal Validation (Crucial Step): Before harvesting the supernatant, perform a CellTiter-Glo® Luminescent Cell Viability Assay on a parallel replicate plate.

    • Self-Validation: This is a mandatory counter-screen. If a compound causes a drop in TNF-α, we must prove it is due to kinase inhibition, not simply because the compound is killing the cells. Cytokine suppression must be normalized against ATP-dependent cell viability to rule out non-specific cytotoxicity.

  • Quantification: Harvest the supernatant and quantify TNF-α and IL-6 levels using a standard sandwich ELISA.

References

  • [[1]]([Link]) Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie (Weinheim). 2017.

  • Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry. 2023.

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ResearchGate (Aggregated literature on CA-4948 benchmarks).

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed/NIH. 2016.

  • Oxazolo[4,5-b]pyridine - Chemical Properties and Scaffold Applications. Career Henan Chemical Co. 2025.

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. 2022.

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Safety & Regulatory Compliance

Safety

2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine Executive Summary For researchers and drug development professionals, managing complex heterocyclic building blocks r...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

Executive Summary

For researchers and drug development professionals, managing complex heterocyclic building blocks requires strict adherence to environmental health and safety (EHS) protocols. 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine is a specialized synthetic intermediate characterized by three distinct functional domains: a halogen (bromine), a nitroaromatic ring, and an oxazolopyridine core. Because of these structural features, this compound cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound in accordance with federal EPA guidelines and the American Chemical Society (ACS) RAMP framework[1].

Mechanistic Hazard Assessment: The Causality of Disposal Rules

Before executing disposal protocols, it is critical to understand why this specific molecule dictates a specialized waste stream. Following the ACS RAMP (Recognize, Assess, Minimize, Prepare) methodology[1], we must analyze the structural hazards:

  • The Halogenated Constraint (Bromine): The presence of a bromine atom classifies this material as halogenated organic waste . If incinerated at the lower temperatures used for standard organic waste, halogenated compounds can recombine to form highly toxic brominated dioxins and furans[2]. Therefore, this waste must be segregated and routed to a RCRA-permitted facility capable of high-temperature incineration with specialized flue gas scrubbers[3].

  • The Nitroaromatic Risk: Nitro groups ( −NO2​ ) are strongly electron-withdrawing and carry inherent redox potential. Mixing nitroaromatics with incompatible materials—such as strong reducing agents, alkali metals, or concentrated bases—can trigger highly exothermic reactions[4].

  • The Heterocyclic Core: Oxazolopyridine derivatives frequently exhibit potent biological activity, such as enzyme inhibition or DNA intercalation. Consequently, they pose a severe environmental and aquatic toxicity risk, strictly prohibiting drain disposal or regular trash disposal[5].

Waste Segregation & Compatibility

Proper segregation is the foundational step in laboratory pollution prevention. Never mix incompatible wastes, and always use secondary containment for hazardous materials[5].

Table 1: Physicochemical Hazards & Segregation Matrix

Structural FeatureHazard ImplicationIncompatible MaterialsRequired Waste Stream
Bromine (Halogen) Dioxin/furan formation upon low-temp combustionNon-halogenated solvents, general trashHalogenated Organic Waste
Nitroaromatic Ring Exothermic redox potentialStrong reducing agents, strong basesHalogenated Organic Waste
Oxazolopyridine High biological/aquatic toxicityDrain disposal, biological wasteHazardous Solid/Liquid Waste
Waste Segregation Decision Workflow

Segregation Start Waste: 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine CheckHalogen Contains Halogen (Br)? Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream Yes CheckNitro Contains Nitro Group? HalogenatedStream->CheckNitro Segregate Segregate from: Reducing Agents & Bases CheckNitro->Segregate Yes Disposal High-Temp Incineration (RCRA Permitted) Segregate->Disposal Final Disposition

Fig 1. Chemical waste segregation decision tree for halogenated nitroaromatics.

Step-by-Step Disposal Protocol

This methodology ensures full compliance with the EPA's 40 CFR Part 262 standards for Hazardous Waste Generators[3].

Step 1: Container Selection & Preparation

  • Select a chemically compatible, sealable container (e.g., amber glass or high-density polyethylene).

  • Place the primary container inside a chemically resistant secondary containment tray to capture any potential leaks[5].

Step 2: Regulatory Labeling

  • Apply a hazardous waste label the moment the first drop or grain of waste is added to the container[6].

  • Critical Rule: Write the full chemical name ("2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine"). Non-specific wording, abbreviations, or structural formulas are legally unacceptable under EPA regulations[6].

  • Check the appropriate Globally Harmonized System (GHS) pictograms on the label, specifically indicating "Toxic" and "Environmental Hazard"[6].

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the container in a designated SAA at or near the point of generation.

  • The container must remain strictly closed at all times unless actively receiving waste[5].

  • Monitor accumulation limits. Depending on your facility's status (e.g., Large Quantity Generator), waste may only be accumulated on-site for a maximum of 90 days[7].

Step 4: EHS Handoff

  • Do not attempt to neutralize or evaporate the waste[5].

  • Schedule a routine waste pickup with your EHS department, ensuring the waste profile explicitly notes the presence of halogens and nitroaromatics to guarantee routing to a high-temperature incinerator[3].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

Step 1: Assessment & Evacuation

  • Assess the volume. If the spill is large (>50 g/mL) or poses an immediate inhalation hazard, evacuate the laboratory immediately and contact EHS[1].

  • For small, manageable spills, proceed to Step 2.

Step 2: Personal Protective Equipment (PPE)

  • Don appropriate PPE: double nitrile gloves (check for pinholes), chemical splash goggles, and a fire-resistant laboratory coat.

Step 3: Containment & Absorption

  • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad[4].

  • Warning: Never use combustible materials like sawdust, as the nitroaromatic compound could pose a reactive fire hazard.

Step 4: Collection & Decontamination

  • Using non-sparking tools, sweep the absorbed mixture into a compatible hazardous waste container[5].

  • Decontaminate the affected surface using a suitable solvent (e.g., an isopropanol/water mixture) to dissolve remaining heterocyclic residue.

  • Collect all contaminated PPE, absorbent materials, and rinsate, labeling them as Halogenated Hazardous Waste [5].

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Small Small Spill (<50g/mL) Assess->Small Large Large Spill (>50g/mL) Assess->Large PPE Don PPE (Nitrile, Goggles, Coat) Small->PPE Evacuate Evacuate & Call EHS Large->Evacuate Contain Contain with Inert Absorbent (Vermiculite) PPE->Contain Clean Sweep to Halogenated Waste Container Contain->Clean Decon Decontaminate Surface (Isopropanol/Water) Clean->Decon

Fig 2. Step-by-step spill response and decontamination workflow.

Sources

Handling

Personal protective equipment for handling 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

A Proactive Safety Framework for Handling 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine As research and development into novel heterocyclic compounds advances, ensuring the safety of laboratory personnel is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

As research and development into novel heterocyclic compounds advances, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive operational and safety plan for handling 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, a compound for which specific safety data may not be readily available. In the absence of a formal Safety Data Sheet (SDS), this protocol is built upon a detailed analysis of the molecule's constituent functional groups and adherence to established chemical safety principles promoted by the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[1][2]

The core philosophy of this guide is risk minimization through a deep understanding of the potential hazards. By deconstructing the molecule into its key structural motifs—a brominated aromatic ring, a nitroaromatic system, and an oxazolopyridine core—we can infer a robust hazard profile and establish rigorous handling procedures. This proactive approach ensures that safety measures are not just listed, but are causally linked to the compound's specific chemical properties.

Inferred Hazard Profile and Risk Assessment

A formal risk assessment must be conducted before any work begins.[3] The hazards of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine are inferred from its functional groups:

  • Brominated Aromatic System: Brominated organic compounds can be toxic, corrosive, and reactive.[4] They pose risks of skin irritation, burns, and respiratory tract irritation upon inhalation.[5] Direct contact and inhalation of vapors must be minimized.[4][5]

  • Nitroaromatic Group (Nitrophenyl): Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] They may cause damage to organs through prolonged or repeated exposure.[6][8] Some nitro compounds can form shock-sensitive mixtures and may pose an explosion risk under specific conditions, particularly with reducing agents or bases.[9]

  • Oxazolo[4,5-b]pyridine Core: This heterocyclic system is biologically active. While the specific toxicology is unknown, it should be treated as a potentially bioactive and toxic substance. Similar heterocyclic compounds, like pyridine, are known to be harmful if inhaled and require handling in well-ventilated areas.[10]

Based on this analysis, the compound should be treated as a Particularly Hazardous Substance (PHS) , requiring additional protective measures as outlined by OSHA's Laboratory Standard.[1][11] The primary routes of exposure to mitigate are dermal absorption, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the final barrier between the researcher and the chemical hazard.[12] A multi-layered approach is mandatory for handling this compound.[13]

PPE CategorySpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles AND a full-face shield.[14]The brominated and nitroaromatic functionalities suggest a high potential for severe eye irritation or burns from splashes. A face shield protects the entire face from unforeseen splashes during transfers or reactions.
Hand Protection Double-gloving: an inner nitrile glove followed by a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™).Nitrile gloves provide good dexterity for fine manipulations.[10] The outer, more robust glove is necessary to protect against the unknown permeation properties of this specific molecule and potential degradation from brominated compounds.[5] Gloves must be changed immediately upon contamination.
Body Protection A flame-resistant laboratory coat with long sleeves and tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat.This provides protection against accidental spills.[15] The flame-resistant property is a precaution due to the presence of the nitro group. The apron adds a layer of impermeable protection.
Respiratory Protection All handling must be performed within a certified chemical fume hood.[2][13]This is the primary engineering control to prevent inhalation of potentially toxic vapors or solid particulates.[2] The fume hood sash should be kept as low as possible.

Operational Plan: From Benchtop to Disposal

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and preventing incidents.

Designated Work Area

All work with 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine must be conducted in a designated area within a laboratory.[11] This area should be clearly marked with warning signs indicating the presence of a toxic and potentially reactive chemical.

Handling and Weighing Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clear of clutter and incompatible materials, such as strong bases, acids, or reducing agents.[7][9]

  • PPE Donning: Don all required PPE as specified in the table above before entering the designated area.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat and ensure all transfers are performed over a tray or secondary containment to catch any spills.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Do not add solvent directly to the bulk solid container.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.[9] Remove PPE carefully, avoiding contact with the contaminated outer surfaces, and wash hands thoroughly.[4]

Emergency Preparedness
  • Spill Response:

    • For small spills (<100 mg) within a fume hood, alert personnel in the immediate area. Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[9] Carefully collect the absorbed material into a labeled hazardous waste container.[4]

    • For larger spills, or any spill outside of a fume hood, evacuate the area immediately and call emergency personnel.[16]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][19]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical help.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][18]

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound. All waste generated is considered hazardous.

  • Waste Segregation: This compound is both a halogenated and a nitrated organic. It must be disposed of in a dedicated "Halogenated Organic Waste" container.[20][21] Do not mix with non-halogenated waste to prevent costly and complex disposal procedures.[20]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine," and the associated hazards (Toxic, Irritant).[20][22]

  • Storage: Keep waste containers tightly sealed and stored in a designated satellite accumulation area, within secondary containment.[20][21]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Prep Review Inferred Hazard Profile Assess Conduct Formal Risk Assessment Prep->Assess Designate Establish Designated Work Area Assess->Designate FumeHood Verify Fume Hood Functionality Designate->FumeHood Proceed to Operation DonPPE Don Full PPE (Goggles, Shield, Double Gloves, Coat, Apron) FumeHood->DonPPE Handle Perform Handling/ Weighing in Hood DonPPE->Handle Decon Decontaminate Surfaces & Glassware Handle->Decon Work Complete Spill Spill or Exposure? Handle->Spill DoffPPE Remove PPE Carefully Decon->DoffPPE Waste Dispose of Waste in Halogenated Container DoffPPE->Waste Wash Wash Hands Thoroughly Waste->Wash Spill->Decon No Emergency Execute Emergency Response Protocol (Evacuate, Flush, Call for Help) Spill->Emergency Yes

Caption: Workflow for the safe handling of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this novel compound, fostering a culture of safety and scientific integrity.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Standards for Biological Laboratories. Assistant Secretary for Preparedness and Response (ASPR). [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration (Oregon OSHA). [Link]

  • Safety in Academic Chemistry Laboratories, 7th Edition. American Chemical Society (ACS). [Link]

  • Lab Safety Rules and Guidelines. Lab Manager. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Safety For Introductory Chemistry Students. American Chemical Society (ACS). [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Bromine. Archean Chemical Industries. [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl Roth. [Link]

  • Safety Data Sheet: 2-Nitrophenol. Astech Ireland. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Safety Data Sheet: 3-Nitrophenol. Carl Roth. [Link]

  • Safety Data Sheet: Bromine. Carl Roth. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • International Chemical Safety Cards (ICSC): Bromine. International Labour Organization (ILO) and World Health Organization (WHO). [Link]

  • Personal Protective Equipment Guidance. Dow Chemical Company. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Organic solvent waste. Kemicentrum, Lund University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine
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